molecular formula C7H7NO2 B1347554 N-Formyl-2-aminophenol CAS No. 2843-27-8

N-Formyl-2-aminophenol

Cat. No.: B1347554
CAS No.: 2843-27-8
M. Wt: 137.14 g/mol
InChI Key: DCGLLVNYKPKJDK-UHFFFAOYSA-N
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Description

n-(2-Hydroxyphenyl)formamide (CAS 2843-27-8) is an organic compound with the molecular formula C 7 H 7 NO 2 and a molecular weight of 137.14 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a phenolic hydroxyl group and a formamide group on an aromatic ring, makes it a valuable precursor for synthesizing more complex heterocyclic compounds and pharmacologically active molecules . Formamide derivatives, in general, are recognized for their utility in creating compounds with spasmolytic activity, indicating potential research applications in gastrointestinal disorders . Furthermore, the formamidine functional group, related to formamides, is a key structural motif found in certain classes of insecticides and acaricides, highlighting the relevance of such structures in agrochemical research . As a reagent, n-(2-Hydroxyphenyl)formamide can be utilized in the development of novel chemical entities for various research programs. This product is exclusively intended for research purposes and is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

2843-27-8

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

N-(2-hydroxyphenyl)formamide

InChI

InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9)

InChI Key

DCGLLVNYKPKJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=O)O

Other CAS No.

2843-27-8

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of N-Formyl-2-aminophenol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a chemical compound with emerging interest in various scientific fields. It is recognized as a bacterial secondary metabolite, notably found in Penicillium chrysogenum, and has demonstrated significant antioxidant properties.[1] This technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound, along with experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a solid compound at room temperature.[1][2] While a specific melting point is not consistently reported in the literature, its physical and chemical characteristics are summarized below.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [2][4][5]
Appearance Solid powder[2]
Boiling Point 338.4 °C at 760 mmHg[3]
Density 1.31 g/cm³[3]
Solubility Soluble in polar organic solvents like methanol and DMSO.[6]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 2843-27-8[1][2][3][7]
IUPAC Name N-(2-hydroxyphenyl)formamide[2][5][7]
Synonyms 2'-Hydroxyformanilide, o-Formamidophenol[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound
TechniqueKey Data Points
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Infrared (IR) Spectral data available.
Mass Spectrometry (MS) Spectral data available.

Experimental Protocols

Synthesis of this compound

A general and practical method for the N-formylation of amines using formic acid can be adapted for the synthesis of this compound. This procedure offers high yields and does not require strictly anhydrous conditions.

Materials:

  • 2-Aminophenol

  • 85% aqueous formic acid

  • Toluene

  • Dean-Stark trap

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 1 gram of 2-aminophenol with 1.0-1.2 equivalents of 85% aqueous formic acid in toluene.

  • Heat the mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material (2-aminophenol) is no longer detectable by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Evaporate the toluene under reduced pressure to obtain the crude this compound.

  • The product is often of sufficient purity for many applications. If further purification is required, short column chromatography can be employed.

Caption: Workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound has been reported to have an IC₅₀ value of 3.23 µg/ml in this assay.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Spectrophotometer

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.

  • Reaction:

    • In a cuvette or a 96-well plate, add a specific volume of the DPPH solution.

    • Add an equal volume of the test sample (or standard/blank) to the DPPH solution.

    • The blank should contain only the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [ (A₀ - A₁) / A₀ ] x 100

    • Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

DPPH_Assay_Workflow Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control Prepare_DPPH->Mix Prepare_Sample Prepare Sample Dilutions of this compound Prepare_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Value Measure_Absorbance->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Biological Activity and Signaling Pathways

N-formyl peptides are known to be potent chemoattractants for neutrophils and can activate them. This activation is mediated through formyl peptide receptors (FPRs), which are G protein-coupled receptors. While direct studies on this compound are limited, the general signaling pathway for N-formyl peptides involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically p38 and ERK1/2.

This activation leads to various cellular responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Signaling_Pathway N_Formyl_Compound This compound FPR1 FPR1 Receptor N_Formyl_Compound->FPR1 G_Protein G-Protein Activation FPR1->G_Protein MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade p38 p38 MAPK_Cascade->p38 ERK12 ERK1/2 MAPK_Cascade->ERK12 Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS) p38->Neutrophil_Activation ERK12->Neutrophil_Activation

Caption: Postulated signaling pathway for this compound in neutrophils.

References

N-Formyl-2-aminophenol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of N-Formyl-2-aminophenol

The primary identified natural source of this compound is the filamentous fungus Penicillium chrysogenum. This species is well-known for its production of a diverse array of secondary metabolites, including the historically significant antibiotic, penicillin. This compound is biosynthesized by the fungus as a bacterial secondary metabolite[1][2][3]. Its presence has been confirmed in cultures of P. chrysogenum, and it is recognized for its antioxidant activity[1][2][3]. Beyond its natural occurrence, this compound has also been utilized in the synthetic preparation of other compounds exhibiting antibacterial and antifungal activities[2][3].

Experimental Protocol: Isolation and Purification of this compound from Penicillium chrysogenum

The following protocol is a generalized methodology for the isolation and purification of this compound from Penicillium chrysogenum cultures. It is based on established techniques for the extraction of phenolic secondary metabolites from fungal fermentations. Researchers should optimize these steps based on their specific experimental conditions and analytical findings.

Fermentation of Penicillium chrysogenum
  • Strain and Culture Medium: Obtain a pure culture of Penicillium chrysogenum. The fermentation can be carried out in a suitable liquid medium such as Potato Dextrose Broth (PDB).

  • Inoculation and Incubation: Inoculate the sterile PDB with spores or mycelial fragments of P. chrysogenum. Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration and growth. The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth.

Extraction of Crude Metabolites
  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

  • Solvent Extraction:

    • Culture Filtrate: Extract the culture filtrate with an equal volume of a non-polar solvent like ethyl acetate. This can be done using a separatory funnel. Repeat the extraction process three times to maximize the recovery of organic-soluble metabolites.

    • Fungal Biomass: The fungal mycelium can also be extracted. Homogenize the biomass in a suitable solvent such as methanol or acetone, followed by filtration. The resulting extract can be concentrated under reduced pressure.

Purification of this compound
  • Concentration: Combine the organic extracts (from both filtrate and biomass if applicable) and evaporate the solvent using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation: The crude extract can be purified using column chromatography.

    • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of phenolic compounds. .

    • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the compounds. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate and monitor the presence of the target compound using Thin Layer Chromatography (TLC).

  • Further Purification (if necessary): Fractions containing this compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Characterization

The purified compound should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Data Presentation

Due to the absence of specific quantitative data for the isolation of this compound in the reviewed literature, the following table is provided as a template for researchers to document their experimental results. This structured format will facilitate the comparison of data across different experimental runs and methodologies.

ParameterValueUnitsNotes
Fermentation Volume L
Dry Weight of Biomass g
Volume of Culture Filtrate L
Weight of Crude Extract g
Weight of Purified this compound mg
Overall Yield % (w/w of crude extract)
Purity % (by HPLC)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium chrysogenum.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis fermentation P. chrysogenum Culture in Potato Dextrose Broth filtration Filtration fermentation->filtration biomass Fungal Biomass filtration->biomass filtrate Culture Filtrate filtration->filtrate solvent_extraction_biomass Solvent Extraction (e.g., Methanol/Acetone) biomass->solvent_extraction_biomass solvent_extraction_filtrate Solvent Extraction (e.g., Ethyl Acetate) filtrate->solvent_extraction_filtrate crude_extract Crude Extract solvent_extraction_biomass->crude_extract solvent_extraction_filtrate->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography hplc Preparative HPLC (Optional) column_chromatography->hplc pure_compound Pure this compound column_chromatography->pure_compound hplc->pure_compound analysis Structural Characterization (MS, NMR, FTIR) pure_compound->analysis

Figure 1. Experimental workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of published research detailing the specific signaling pathways in which this compound may be involved. Similarly, a detailed biosynthetic pathway for this compound within Penicillium chrysogenum has not been elucidated. The diagram below represents the logical relationship between the known source and the isolated compound.

logical_relationship source Penicillium chrysogenum process Biosynthesis (Secondary Metabolism) source->process product This compound process->product

Figure 2. Relationship between the natural source and this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and provides a detailed, adaptable protocol for the isolation of this compound. While the full biological role and biosynthetic pathway of this compound remain areas for future research, the methodologies outlined here offer a solid starting point for its extraction and purification. The provided templates for data recording and the visual representation of the workflow are intended to support systematic and reproducible research in this area. Further investigation into the bioactivity and biosynthesis of this compound is warranted to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N-Formyl-2-aminophenol from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-2-aminophenol, a valuable intermediate in the pharmaceutical and chemical industries. The document details the core principles of the formylation reaction, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, also known as N-(2-hydroxyphenyl)formamide, is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The selective formylation of the amino group in 2-aminophenol, while leaving the hydroxyl group intact, is a critical transformation that requires careful control of reaction conditions. This guide focuses on the direct N-formylation of 2-aminophenol using formic acid, a common and efficient method. The chemoselectivity of this reaction is a key point of discussion, as the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions, allowing for preferential acylation.

Reaction Principle and Mechanism

The synthesis of this compound from 2-aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent.

The selective N-formylation over O-formylation in 2-aminophenol when using formic acid is attributed to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. The reaction is typically carried out under conditions that favor the protonation of the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Caption: Reaction mechanism of N-formylation of 2-aminophenol.

Quantitative Data on Reaction Parameters

The efficiency of the N-formylation of 2-aminophenol is influenced by several factors, including the choice of formylating agent, catalyst, solvent, reaction temperature, and time. The following table summarizes key quantitative data from a representative experimental approach.

EntryFormylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Formic AcidNeat (Solvent-free)603.592[1]

This data highlights a highly efficient and environmentally friendly solvent-free approach, yielding the desired product in high purity.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a solvent-free (neat) reaction condition.

Materials and Equipment
  • Materials:

    • 2-Aminophenol

    • Formic acid (88-98% purity)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Ice

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating plate

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin-layer chromatography (TLC) apparatus

General Experimental Workflow

experimental_workflow start Start reactants Combine 2-Aminophenol and Formic Acid in a Round-Bottom Flask start->reactants reaction Heat the reaction mixture at 60°C with stirring reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Quench with ice and extract with ethyl acetate monitoring->workup Upon completion washing Wash organic layer with saturated NaHCO3 solution workup->washing drying Dry organic layer over anhydrous Na2SO4 washing->drying concentration Concentrate the solution under reduced pressure drying->concentration product Obtain this compound concentration->product end End product->end

Caption: General experimental workflow for the synthesis.
Detailed Synthesis Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (e.g., 10 mmol, 1.09 g).

  • Addition of Reagent: To the flask, add formic acid (e.g., 40 mmol, 1.5 mL) at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for the required time (e.g., 3.5 hours).[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-aminophenol) is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by pouring it over crushed ice.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The resulting product is often of high purity.[1] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Safety Considerations

  • 2-Aminophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.

  • Formic Acid: Causes severe skin burns and eye damage. It is also corrosive to the respiratory tract.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 2-aminophenol via direct formylation with formic acid, particularly under solvent-free conditions, presents an efficient, high-yielding, and environmentally conscious method. This guide provides the essential theoretical and practical information for researchers to successfully implement and adapt this synthesis for their specific applications in drug discovery and chemical development. The provided data and protocols serve as a robust starting point for further optimization and scale-up studies.

References

Spectroscopic Profile of N-Formyl-2-aminophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-2-aminophenol, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Molecular Structure and Overview

This compound, also known as N-(2-hydroxyphenyl)formamide, is an organic compound with the chemical formula C₇H₇NO₂ and a molecular weight of approximately 137.14 g/mol .[1] Its structure consists of a phenol ring substituted with a formamide group at the ortho position. This arrangement allows for intramolecular hydrogen bonding, influencing its chemical and physical properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

Note: Specific ¹H NMR peak assignments were not available in the provided search results. A supporting information document indicates the presence of a ¹H NMR spectrum for N-(2-hydroxyphenyl)formamide, but the detailed peak list is not provided in the accessible text.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: While a PubChem entry and a supporting information document mention the existence of ¹³C NMR data for N-(2-hydroxyphenyl)formamide, the specific chemical shifts are not detailed in the provided search snippets.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Specific peak values not available in search resultsN-H stretch, O-H stretch, C=O stretch (amide), C-N stretch, Aromatic C-H and C=C stretches

Note: A PubChem entry confirms the availability of an FTIR spectrum for N-(2-hydroxyphenyl)formamide, obtained using a KBr wafer technique.[1] However, the exact peak positions are not listed in the provided information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/z RatioIon Assignment
137.0477[M]⁺ (Exact Mass)[3]

Note: A PubChem entry indicates the availability of a GC-MS spectrum for N-(2-hydroxyphenyl)formamide.[1] The exact mass is provided by another source.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve resolution.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method:

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (GC-MS)

For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Gas Chromatography:

    • Inject a small volume of the sample solution into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • As the separated compound elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion.

    • The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Emergence of N-Formyl-2-aminophenol from Penicillium chrysogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium chrysogenum, renowned for its production of the life-saving antibiotic penicillin, harbors a diverse arsenal of secondary metabolites with a wide range of biological activities. Among these is N-Formyl-2-aminophenol, a compound that has garnered interest for its antioxidant properties. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed biosynthesis of this compound in P. chrysogenum. It details the experimental protocols for its isolation and characterization and presents quantitative data in a structured format. Furthermore, this document offers visual representations of experimental workflows and a putative biosynthetic pathway to aid in the understanding of this intriguing secondary metabolite.

Introduction

The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] While Penicillium chrysogenum is historically celebrated for its role in the production of penicillin, modern analytical techniques continue to unveil a rich and complex metabolome.[3][4] This guide focuses on this compound, a secondary metabolite identified from P. chrysogenum. The compound has demonstrated notable antioxidant activity, highlighting its potential for further investigation in drug discovery and development. This document serves as a technical resource, consolidating available data and providing detailed methodologies for researchers interested in this specific fungal metabolite.

Discovery and Biological Activity

This compound has been identified as a secondary metabolite produced by Penicillium chrysogenum. While the specific details of its initial discovery, including the researchers and exact date, are not extensively documented in readily available literature, its presence in this fungal species is confirmed.

Antioxidant Activity

The primary reported biological activity of this compound from P. chrysogenum is its antioxidant capacity. Quantitative analysis has been performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data

The antioxidant activity of this compound is summarized in the table below.

CompoundAssayIC50 ValueReference
This compoundDPPH Radical Scavenging3.23 µg/ml[5]

Table 1: Antioxidant Activity of this compound

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from P. chrysogenum, synthesized from standard methodologies for fungal secondary metabolite research.[5][6][7]

Fungal Cultivation and Extraction

A generalized workflow for the cultivation of P. chrysogenum and subsequent extraction of secondary metabolites is presented below.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction A Inoculation of P. chrysogenum spores into liquid medium (e.g., PDB) B Incubation with shaking (e.g., 150 rpm, 28°C, 7-14 days) A->B C Separation of mycelia and culture broth (filtration) B->C D Extraction of culture broth with an organic solvent (e.g., ethyl acetate) C->D E Concentration of the organic extract under reduced pressure D->E F Fractionation and Purification E->F Crude Extract

Caption: General workflow for cultivation and extraction.

4.1.1. Materials

  • Penicillium chrysogenum strain

  • Potato Dextrose Broth (PDB) or similar liquid culture medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Ethyl acetate

  • Rotary evaporator

4.1.2. Procedure

  • Inoculate sterile liquid culture medium in Erlenmeyer flasks with spores of P. chrysogenum.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for a period of 7 to 14 days.

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture broth multiple times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and concentrate them using a rotary evaporator to yield the crude extract.

Purification

The crude extract is subjected to chromatographic techniques to isolate this compound.

G A Crude Extract B Column Chromatography (Silica Gel) A->B C Gradient Elution (e.g., n-hexane to ethyl acetate) B->C D Collection of Fractions C->D E Thin Layer Chromatography (TLC) analysis of fractions D->E F Pooling of fractions containing the target compound E->F G Further purification by Preparative HPLC F->G H Pure this compound G->H

Caption: Purification workflow for this compound.

4.2.1. Materials

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

4.2.2. Procedure

  • Subject the crude extract to column chromatography on a silica gel column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., from 100% n-hexane to 100% ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the compound of interest.

  • Pool the fractions containing this compound and concentrate them.

  • Perform final purification using preparative HPLC to obtain the pure compound.

Characterization

The structure of the purified compound is elucidated using spectroscopic methods.

4.3.1. Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (C₇H₇NO₂), which is approximately 137.05 g/mol .

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR and ¹³C NMR spectroscopy.

  • Expected ¹H NMR Signals: Aromatic protons in the range of 6.5-8.0 ppm, an amide proton, and a formyl proton.

  • Expected ¹³C NMR Signals: Aromatic carbons, a carbonyl carbon from the formyl group.

Putative Biosynthetic Pathway

The precise biosynthetic pathway for this compound in P. chrysogenum has not been fully elucidated. However, a putative pathway can be proposed based on known fungal metabolic pathways for the synthesis of aromatic compounds and aminophenols. The pathway likely originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.

G A Shikimate Pathway B Chorismate A->B Multiple Steps C Anthranilate B->C Anthranilate synthase D 2-Aminophenol C->D Decarboxylation & Hydroxylation (P450 monooxygenase) E This compound D->E F Formyltransferase F->E

References

In-Depth Technical Guide to N-Formyl-2-aminophenol (N-(2-hydroxyphenyl)-formamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)-formamide. It covers its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₇H₇NO₂. It is recognized by several synonyms across various chemical databases and publications. A consolidated list of its identifiers and key properties is provided below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
Primary Name This compound-
Synonym(s) N-(2-hydroxyphenyl)-formamide, 2-Hydroxyformanilide, o-Formamidophenol, 2-Formamidophenol, NSC93900[1][2][3]
CAS Number 2843-27-8[2][3][4]
Molecular Formula C₇H₇NO₂[2][3][4]
Molecular Weight 137.14 g/mol [2][3]
IUPAC Name N-(2-hydroxyphenyl)formamide[3]
Boiling Point 338.4 °C at 760 mmHg[4]
Flash Point 158.4 °C[4]
Density 1.31 g/cm³[4]
InChI Key DCGLLVNYKPKJDK-UHFFFAOYSA-N[3]

Logical Relationship of Synonyms

The various synonyms for this compound all refer to the same chemical structure. The following diagram illustrates the logical equivalence of the most common names.

Synonyms cluster_synonyms Equivalent Synonyms This compound This compound N-(2-hydroxyphenyl)-formamide N-(2-hydroxyphenyl)-formamide This compound->N-(2-hydroxyphenyl)-formamide 2-Hydroxyformanilide 2-Hydroxyformanilide This compound->2-Hydroxyformanilide o-Formamidophenol o-Formamidophenol This compound->o-Formamidophenol

Caption: Logical relationship of common synonyms for the target compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-formylation of 2-aminophenol. One established procedure utilizes a mixture of formic acid and acetic anhydride.

Materials:

  • 2-Aminophenol

  • Formic acid

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-aminophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a pre-mixed solution of formic acid and acetic anhydride (a common ratio is 2:5 v/v) to the stirred solution of 2-aminophenol.[3]

  • Continue stirring the reaction mixture at 0°C for approximately 1.5 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

  • Combine the organic layers and wash them thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for this synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Aminophenol 2-Aminophenol Mix and stir at 0°C for 1.5h Mix and stir at 0°C for 1.5h 2-Aminophenol->Mix and stir at 0°C for 1.5h Formic Acid / Acetic Anhydride Formic Acid / Acetic Anhydride Formic Acid / Acetic Anhydride->Mix and stir at 0°C for 1.5h Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Mix and stir at 0°C for 1.5h Aqueous Wash Aqueous Wash Mix and stir at 0°C for 1.5h->Aqueous Wash Extraction with CH2Cl2 Extraction with CH2Cl2 Aqueous Wash->Extraction with CH2Cl2 Neutralization with NaHCO3 Neutralization with NaHCO3 Extraction with CH2Cl2->Neutralization with NaHCO3 Drying with MgSO4 Drying with MgSO4 Neutralization with NaHCO3->Drying with MgSO4 Solvent Evaporation Solvent Evaporation Drying with MgSO4->Solvent Evaporation Crude this compound Crude this compound Solvent Evaporation->Crude this compound Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude this compound->Purification (Recrystallization/Chromatography) Pure this compound Pure this compound Purification (Recrystallization/Chromatography)->Pure this compound

Caption: General workflow for the synthesis of this compound.

Analytical Data

The identity and purity of this compound are typically confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

Analytical MethodTechniqueKey Data PointsReference
Infrared (IR) Spectroscopy KBr WaferKey absorptions for functional groups: N-H stretch, C=O stretch, aromatic C-H and C=C stretches.[5]
¹³C NMR Spectroscopy -Characteristic chemical shifts for the 7 carbon atoms in the molecule.[5]
Mass Spectrometry GC-MSMolecular ion peak corresponding to the molecular weight.[5]
Antioxidant Activity DPPH radical scavenging assayIC₅₀ value of 3.23 µg/ml.[1]

Note: Specific peak values for IR and NMR were not available in the search results but are referenced as being available in the cited databases.

This guide provides foundational information for professionals working with this compound. For more detailed data and specific applications, consulting the primary literature and chemical databases is recommended.

References

Solubility and stability of N-Formyl-2-aminophenol in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of N-Formyl-2-aminophenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a compound of interest in pharmaceutical research and development. Due to the limited availability of extensive public data, this document focuses on providing established methodologies for determining these critical parameters, alongside available data and theoretical considerations. This guide is intended to equip researchers with the necessary information to conduct their own assessments of this compound's properties in various common laboratory solvents.

Introduction

This compound (also known as 2'-Hydroxyformanilide) is a chemical compound with potential applications in various fields, including as a building block in the synthesis of bioactive molecules. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and analytical method development. This guide outlines the known solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

  • IUPAC Name: N-(2-hydroxyphenyl)formamide

  • Molecular Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol

  • Appearance: Solid powder[1]

  • Storage of Solid: Stable for at least four years when stored at -20°C[2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. This compound possesses both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) sites, suggesting a preference for polar solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known solubility values.

SolventChemical FormulaTypeSolubility (approx.)Citation
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~ 1 mg/mL[2]
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar Aprotic~ 1 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2-Aqueous Buffer~ 0.16 mg/mL[2]
Predicted Solubility in Other Common Lab Solvents

Based on the structure of this compound, its solubility in other common laboratory solvents can be predicted qualitatively:

  • High Solubility Expected: In polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding with the hydroxyl and amide groups.

  • Moderate Solubility Expected: In other polar aprotic solvents such as acetone and acetonitrile.

  • Low Solubility Expected: In non-polar solvents like hexane and toluene, due to the significant difference in polarity.

Stability Profile

The stability of this compound in solution is a critical factor for its storage and use in experimental settings. Degradation can lead to the formation of impurities that may affect experimental outcomes.

Known Stability Information
  • Aqueous Solutions: It is recommended that aqueous solutions of this compound not be stored for more than one day, suggesting potential hydrolytic instability.[2]

  • Solid State: The compound is stable for at least four years when stored as a solid at -20°C.[2]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound in solution is the hydrolysis of the formamide linkage, particularly under acidic or basic conditions, to yield 2-aminophenol and formic acid. 2-aminophenol itself is susceptible to oxidation, which can lead to the formation of colored products.[3]

Suggested Stability Study Conditions

For a comprehensive stability assessment, it is recommended to perform studies under various conditions as outlined by ICH guidelines for pharmaceutical products.[4][5][6][7]

ConditionTemperatureRelative HumidityDuration
Accelerated40°C ± 2°C75% RH ± 5% RH6 months
Intermediate30°C ± 2°C65% RH ± 5% RH12 months
Long-term (Real-time)25°C ± 2°C60% RH ± 5% RH12 months or longer

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Saturation Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[8][9][10]

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be visually apparent.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the increase of degradation products over time.

  • Forced Degradation Studies: To develop and validate a stability-indicating method, subject solutions of this compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[11]

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours.

  • Chromatographic System Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent peak from any degradation products.[5]

    • Detection: A photodiode array (PDA) detector is useful for assessing peak purity.[5]

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge and filter to separate solid B->C D Dilute the saturated filtrate C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for the saturation shake-flask solubility determination.

General Workflow for a Stability Study

G cluster_1 Stability Study Workflow P Prepare solutions in selected solvents S Store samples under defined conditions (e.g., accelerated, long-term) P->S T Withdraw aliquots at specified time points S->T A Analyze by stability-indicating HPLC T->A D Determine parent compound concentration and degradation products A->D E Evaluate stability profile D->E

Caption: General workflow for conducting a stability study of this compound.

Potential Hydrolytic Degradation Pathway

G cluster_2 Potential Hydrolysis of this compound NFAP This compound AP 2-Aminophenol NFAP->AP H₂O (H⁺ or OH⁻) FA Formic Acid NFAP->FA H₂O (H⁺ or OH⁻)

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

References

Thermogravimetric Analysis of 2-Aminophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-aminophenol derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of these compounds. This document details experimental protocols, presents quantitative data in a structured format, and offers visual representations of experimental workflows and potential decomposition pathways.

Introduction to Thermogravimetric Analysis of 2-Aminophenol Derivatives

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds. For 2-aminophenol and its derivatives, which are foundational structures in many dyes, pharmaceuticals, and metal complexes, TGA provides critical insights into their behavior at elevated temperatures. This data is vital for understanding shelf-life, storage conditions, and potential degradation pathways. The thermal stability of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring, as well as by their formation into Schiff bases or coordination with metal ions.

Experimental Protocols for Thermogravimetric Analysis

A generalized yet detailed protocol for conducting TGA on 2-aminophenol derivatives can be established from various research studies. While the specific parameters may be adjusted based on the instrument and the sample's nature, the following methodology provides a robust starting point.

Instrumentation: A standard thermogravimetric analyzer is utilized for these measurements.

Sample Preparation:

  • Ensure the 2-aminophenol derivative sample is homogenous and dry.

  • Accurately weigh a small amount of the sample, typically in the range of 2-10 mg.

  • Place the weighed sample into a clean, inert sample pan, commonly made of alumina or platinum.

Atmosphere:

  • The analysis is typically conducted under an inert atmosphere to prevent oxidative decomposition. High-purity nitrogen is the most common purge gas.

  • A consistent flow rate, generally between 20-50 mL/min, should be maintained throughout the experiment.

Temperature Program:

  • Equilibrate the sample at a starting temperature, usually around 30-50 °C.

  • Ramp the temperature at a constant heating rate. A rate of 10 °C/min is frequently used and provides a good balance between resolution and experiment time.

  • Continue heating to a final temperature sufficient to induce complete decomposition, often in the range of 600-800 °C.

Data Acquisition and Analysis:

  • Continuously record the sample's mass as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature.

  • The derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of maximum weight loss rates.

  • Key parameters to be determined from the TGA curve include:

    • T_onset : The initial temperature at which weight loss begins.

    • T_max : The temperature of the maximum rate of weight loss (from the DTG peak).

    • Weight Loss % : The percentage of mass lost in each decomposition step.

    • Residue % : The percentage of mass remaining at the end of the experiment.

Quantitative Data from TGA of 2-Aminophenol and its Derivatives

The following tables summarize quantitative data extracted from various studies on the thermal decomposition of 2-aminophenol and its derivatives.

Table 1: Thermal Decomposition of o-Aminophenol

ParameterValueReference
Onset of Thermal Degradation (T_onset)~161 °C[1]
Maximum Thermal Decomposition Temp (T_max)175 - 178.17 °C[1]
Total Weight Loss~48.39 %[1]

Note: The thermal stability of o-aminophenol can be influenced by factors such as "biofield energy treatment," as reported in the cited source, leading to slight variations in decomposition temperatures.

Table 2: Thermal Decomposition of Metal Complexes of 2-Aminophenol Schiff Base Derivatives

Metal ComplexMajor Weight Loss Temperature Range (°C)Activation Energy (kJ/mol)Thermal Stability Order
Mn(II)222.03 - 294.606.3435
Co(II)222.03 - 294.608.1963
Ni(II)222.03 - 294.606.3454
Cu(II)222.03 - 294.605.6236
Zn(II)222.03 - 294.6014.3811

Data synthesized from a study on bivalent metal complexes. The thermal stability was reported in the order of Zn > Co > Ni > Mn > Cu.[2]

Visualizing Workflows and Decomposition Pathways

Experimental Workflow for TGA

The following diagram illustrates the typical workflow for performing thermogravimetric analysis on a 2-aminophenol derivative.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis Sample Homogenous, Dry Sample Weigh Weigh 2-10 mg Sample->Weigh Load Load into TGA Pan Weigh->Load Purge Set Inert Atmosphere (Nitrogen, 20-50 mL/min) Load->Purge TempProg Define Temperature Program (e.g., 10 °C/min to 800 °C) Purge->TempProg Run Initiate TGA Run TempProg->Run Record Record Mass vs. Temperature Run->Record Analyze Analyze TGA/DTG Curves Record->Analyze Determine Determine T_onset, T_max, Weight Loss %, Residue % Analyze->Determine

TGA Experimental Workflow

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of 2-aminophenol derivatives can be complex. The following diagram presents a simplified, hypothetical pathway for the initial stages of decomposition of a generic 2-aminophenol derivative, which often involves intermolecular condensation.

Decomposition_Pathway cluster_reactants Initial Reactants cluster_process Decomposition Process cluster_products Initial Products cluster_further_decomp Further Decomposition AP1 2-Aminophenol Derivative Heat Heat (Elevated Temperature) AP1->Heat AP2 2-Aminophenol Derivative AP2->Heat Dimer Condensed Dimer Heat->Dimer Water Water (H2O) Heat->Water Fragments Smaller Volatile Fragments Dimer->Fragments Higher Temp

Hypothetical Decomposition Pathway

Conclusion

This technical guide has provided a foundational understanding of the thermogravimetric analysis of 2-aminophenol derivatives. The detailed experimental protocol offers a starting point for reliable and reproducible thermal characterization. The tabulated quantitative data serves as a useful reference for comparing the thermal stability of different derivatives. The visual workflows and hypothetical decomposition pathways aid in conceptualizing the experimental process and the chemical transformations that occur upon heating. For professionals in pharmaceutical development and materials science, a thorough understanding of the thermal properties of 2-aminophenol derivatives is essential for ensuring product quality, stability, and safety.

References

Methodological & Application

Application Notes and Protocols: Measuring the Antioxidant Activity of N-Formyl-2-aminophenol using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol is a compound of interest for its potential antioxidant properties.[1][2] Antioxidants play a crucial role in mitigating oxidative stress, a process implicated in numerous diseases and the aging process.[3][4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[5][6][7] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay, including data presentation and visualization of the experimental workflow.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][6][8] DPPH is a stable free radical that exhibits a deep purple color and has a maximum absorbance at approximately 517 nm.[3][5][7] When reduced by an antioxidant, the purple color of DPPH fades to a pale yellow, and the absorbance at 517 nm decreases.[3][5][6] This change in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[3]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 2843-27-8)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a 0.1 mM working solution.[5] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[8] This solution should be prepared fresh daily and kept protected from light.[5]

This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). The solubility of the compound should be considered.

Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Positive Control (e.g., Ascorbic Acid) Stock Solution and Dilutions: Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol and perform serial dilutions to obtain a range of concentrations similar to the test compound.

DPPH Radical Scavenging Assay Procedure
  • Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound solutions to different wells.

  • Positive Control: Add 100 µL of the different concentrations of the ascorbic acid solutions to separate wells.

  • Blank/Control: Add 100 µL of methanol to a well. This will serve as the negative control.

  • Initiate Reaction: To each well, add 100 µL of the 0.1 mM DPPH working solution.[5]

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5][8]

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[5][6]

Data Presentation and Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. This is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [6]

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (methanol + DPPH).

  • Asample is the absorbance of the DPPH solution with the this compound or positive control.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.[5] this compound has been reported to have an IC50 value of 3.23 µg/ml in a DPPH radical scavenging assay.[2]

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm (Asample)% Scavenging Activity
Control (0) 1.0500.00
1 0.84020.00
2.5 0.63040.00
3.23 (IC50) 0.52550.00
5 0.42060.00
10 0.21080.00
25 0.10590.00

Visualizations

Experimental Workflow

DPPH_Assay_Workflow prep Preparation of Solutions (DPPH, Sample, Control) setup Reaction Setup (96-well plate) prep->setup reaction Add DPPH Working Solution to all wells setup->reaction incubation Incubate in Dark (30 minutes) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Data Analysis (% Scavenging, IC50) measurement->analysis

Caption: Experimental workflow for the DPPH assay.

Principle of DPPH Radical Scavenging

DPPH_Mechanism DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Donates H• Antioxidant This compound (Antioxidant) Antioxidant_rad Oxidized Antioxidant

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: N-Formyl-2-aminophenol as a Precursor in the Synthesis of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is a valuable precursor in the synthesis of a class of heterocyclic compounds known as benzoxazoles. These bicyclic aromatic compounds, consisting of a benzene ring fused to an oxazole ring, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, the antimicrobial properties of benzoxazole derivatives have been extensively studied, revealing their potential as effective agents against various pathogenic bacteria and fungi.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial benzoxazoles using this compound as a key starting material.

The core structure of benzoxazole is amenable to substitution at various positions, allowing for the fine-tuning of its biological activity. The synthesis of 2-substituted benzoxazoles is a common strategy to develop potent antimicrobial agents. This typically involves the cyclization of a 2-aminophenol derivative. While many synthetic routes start with 2-aminophenol, the use of this compound offers an alternative pathway that can be advantageous under certain reaction conditions. The formyl group can act as a protecting group for the amine, which can be removed in situ during the cyclization process, or the N-formyl compound itself can undergo direct cyclization.

Synthetic Pathway and Mechanism of Action

The primary synthetic route from this compound to a 2-substituted benzoxazole involves a cyclization reaction. This can be achieved through acid or thermal catalysis, leading to the formation of the benzoxazole ring system. The general mechanism involves the intramolecular nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the formyl group (or a subsequently introduced acyl group), followed by dehydration.

The antimicrobial activity of many benzoxazole derivatives is attributed to their ability to inhibit essential cellular processes in microorganisms. One of the proposed mechanisms of action for certain antibacterial benzoxazoles is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[3] By binding to this enzyme, the benzoxazole compounds can disrupt these vital processes, leading to bacterial cell death.

synthetic_pathway N_Formyl_2_aminophenol This compound Intermediate Intermediate (e.g., Schiff base or amide) N_Formyl_2_aminophenol->Intermediate Reaction with Aldehyde/Carboxylic Acid Derivative Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Cyclization (Acid or Thermal) mechanism_of_action Benzoxazole Benzoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (this compound + Aldehyde) Catalyst_Addition 2. Catalyst Addition (e.g., PPA) Reaction_Setup->Catalyst_Addition Reflux 3. Reflux (4-6 hours) Catalyst_Addition->Reflux Quenching 4. Quenching (Ice) Reflux->Quenching Neutralization_Extraction 5. Neutralization & Extraction Quenching->Neutralization_Extraction Drying_Concentration 6. Drying & Concentration Neutralization_Extraction->Drying_Concentration Purification 7. Column Chromatography Drying_Concentration->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization Antimicrobial_Testing 9. Antimicrobial Testing (MIC Determination) Characterization->Antimicrobial_Testing

References

Application Notes: Evaluating the Antifungal Potential of N-Formyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction N-Formyl-2-aminophenol, a bacterial secondary metabolite also known as N-(2-hydroxyphenyl)-formamide, has been identified in P. chrysogenum and is noted for its antioxidant properties.[1] While it has been utilized in the synthesis of novel compounds that exhibit antibacterial and antifungal activities, comprehensive studies detailing its intrinsic antifungal efficacy are not extensively documented in publicly available literature.[1] However, numerous derivatives of the closely related compound, 2-aminophenol, have been synthesized and shown to possess significant antifungal properties against a range of pathogenic fungi.[2][3] This document provides a generalized protocol for the systematic evaluation of this compound as a potential antifungal agent. The methodologies are based on established standards for antifungal susceptibility testing and assays for elucidating potential mechanisms of action, drawing parallels from studies on structurally similar molecules.

Principle The antifungal activity of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility.[4][5] Following initial activity confirmation, further assays can be conducted to investigate the compound's mechanism of action (MoA), such as its effect on the fungal cell wall, cell membrane (specifically ergosterol interaction), or cellular respiration. This systematic approach is crucial for the preliminary stages of antifungal drug development.

Data Presentation: Antifungal Activity of 2-Aminophenol Derivatives

The following tables summarize the reported antifungal activities of various derivatives of 2-aminophenol against different fungal species. This data provides a comparative baseline for potential efficacy that might be expected from related compounds like this compound.

Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
3a Gibberella zeae1.48[2]
Fusarium oxysporum3.25[2]
3b Gibberella zeae2.05[2]
Botrytis cinerea4.86[2]
3c Gibberella zeae2.11[2]
Sclerotinia sclerotiorum5.57[2]
3e Gibberella zeae2.53[2]
Rhizoctonia solani6.12[2]
3m Gibberella zeae2.87[2]
Botrytis cinerea5.16[2]
3v Gibberella zeae3.14[2]
Sclerotinia sclerotiorum6.89[2]
Hymexazol (Control) Various18.5 - 45.3[2]

Table 2: Antifungal Activity of 2-Allylphenol Derivatives against Botrytis cinerea

CompoundModificationIC₅₀ (µg/mL)Reference
2-Allylphenol Parent Compound68.0[6]
Derivative (Methoxy) -OH replaced with -OCH₃2.00[6]
Derivative (Acetyl) -OH replaced with -OCOCH₃1.00[6]

Table 3: Minimum Inhibitory Concentration (MIC) of 2-chloro-N-phenylacetamide against Aspergillus flavus

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamide A. flavus (ATCC 16013)128256[7]
A. flavus (LM 22)64128[7]
Amphotericin B (Control) A. flavus (ATCC 16013)24[7]
A. flavus (LM 22)24[7]
Voriconazole (Control) A. flavus (ATCC 16013)48[7]
A. flavus (LM 22)24[7]

(Note: MFC stands for Minimum Fungicidal Concentration)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[4][5]

1. Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[4]

  • Sterile 96-well U-shaped microdilution plates[4]

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10 mg/mL.

  • Prepare serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.

3. Inoculum Preparation:

  • For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.

  • For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

4. Assay Procedure:

  • Pipette 100 µL of the appropriate RPMI medium (containing the serially diluted compound) into each well of the 96-well plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

  • Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, depending on the growth rate of the control.[8]

5. Reading the MIC:

  • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. For azoles and similar compounds, this is often a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is the complete absence of growth.[5][9]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock (DMSO) Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate (35°C, 24-72h) Inoculation->Incubation Reading Read MIC (Visual/Spectrophotometric) Incubation->Reading

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Protocol 2: Investigation of Mechanism of Action (MoA)

If this compound shows significant antifungal activity, the following assays can help elucidate its potential mechanism.

A. Ergosterol Binding Assay This assay determines if the compound directly binds to ergosterol, a key component of the fungal cell membrane. This is a common mechanism for polyene antifungals and has been suggested for other novel compounds.[10]

  • Procedure:

    • Prepare solutions of this compound in RPMI medium.

    • Create two sets of serial dilutions in 96-well plates.

    • To one set, add exogenous ergosterol (typically 200-400 µg/mL). The other set will not have ergosterol.

    • Inoculate both sets of plates with the fungal suspension as described in Protocol 1.

    • Incubate and determine the MIC for both conditions.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound is binding to the exogenous ergosterol, preventing it from acting on the fungal membrane.[10]

B. Sorbitol Protection Assay This assay helps determine if the compound targets the fungal cell wall. Sorbitol is an osmotic protectant that can rescue fungi with damaged cell walls.

  • Procedure:

    • Prepare two sets of agar plates (e.g., Sabouraud Dextrose Agar) or broth microdilution plates.

    • Supplement one set of media with an osmotic stabilizer, typically 0.8 M sorbitol.

    • Perform a standard MIC determination (broth) or a disk diffusion/spot assay (agar) on both sets of media.

  • Interpretation: If the fungus shows significantly better growth (or a higher MIC) in the presence of sorbitol, it indicates that the compound's primary target is likely the cell wall.

Potential Fungal Signaling Pathways Affected

Antifungal compounds exert stress on fungal cells, which often triggers specific stress response signaling pathways. Understanding these pathways can provide insights into the compound's mechanism and potential resistance development.

1. Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining a stable cell wall during growth and in response to cell wall damage, osmotic stress, or heat shock.[11][12] Compounds that inhibit cell wall synthesis often activate this pathway as a compensatory response.

G Stress Cell Wall Stress (e.g., Compound) Sensor Cell Surface Sensors (Wsc1, Mid2) Stress->Sensor Rho1 Rho1 GTPase Sensor->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPKKK Bck1 (MAPKKK) PKC1->MAPKKK MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK Response Cell Wall Synthesis & Gene Expression MAPK->Response

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

2. High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is essential for fungal survival under conditions of high osmolarity or oxidative stress.[11] Chemical compounds can induce oxidative stress, leading to the activation of this pathway.

G Stress Osmotic/Oxidative Stress (e.g., Compound) Sln1 Sln1 Branch Stress->Sln1 Sho1 Sho1 Branch Stress->Sho1 Pbs2 Pbs2 (MAPKK) Sln1->Pbs2 Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus translocation Response Glycerol Production & Stress Gene Expression Nucleus->Response

Caption: The High Osmolarity Glycerol (HOG) Stress Response Pathway.

References

Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzoxazoles utilizing N-Formyl-2-aminophenol as a key intermediate. Benzoxazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.

Introduction

Benzoxazole scaffolds are present in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of the benzoxazole ring system often commences from the readily available precursor, 2-aminophenol. A common and efficient strategy involves the condensation of 2-aminophenol with a one-carbon electrophile, followed by an intramolecular cyclization. The reaction with formic acid or its derivatives leads to the formation of an this compound intermediate, which subsequently undergoes dehydrative cyclization to yield the benzoxazole core.

This application note focuses on the pivotal role of this compound in this synthetic pathway, providing detailed protocols for its formation and subsequent conversion to benzoxazole.

Synthesis of Benzoxazoles via this compound

The synthesis of benzoxazoles from 2-aminophenol can be approached as a one-pot reaction or a two-step process involving the isolation of the this compound intermediate. The latter approach allows for the purification of the intermediate, potentially leading to a cleaner final product.

Reaction Pathway

The overall transformation involves two key steps:

  • Formylation of 2-aminophenol: The amino group of 2-aminophenol is acylated with a formylating agent to produce this compound (also known as N-(2-hydroxyphenyl)formamide).

  • Cyclodehydration: The this compound undergoes an intramolecular cyclization with the elimination of a water molecule to form the benzoxazole ring.

Reaction_Pathway Two_Aminophenol 2-Aminophenol N_Formyl_2_aminophenol This compound Two_Aminophenol->N_Formyl_2_aminophenol Formylation (+ Formic Acid or derivative) Benzoxazole Benzoxazole N_Formyl_2_aminophenol->Benzoxazole Cyclodehydration (- H2O)

Data Presentation: A Comparative Overview of Benzoxazole Synthesis

The following table summarizes quantitative data for various methods of synthesizing benzoxazole derivatives from 2-aminophenol, many of which proceed through an in-situ generated N-acyl intermediate analogous to this compound.

MethodReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Condensation with Carboxylic AcidPolyphosphoric Acid (PPA)None150-1802-575-90[1]
Reaction with AldehydeZinc Sulfide (ZnS) NanoparticlesEthanol701-280-96[2]
Reaction with AldehydeTiO2-ZrO2Acetonitrile600.25-0.483-93[3]
Reaction with Acyl ChloridePyridineDichloromethaneRoom Temp.2-485-95[1]
Cyclodehydration of N-Arylbenzamidep-Toluenesulfonic acid (PTSA)TolueneReflux2.589[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Benzoxazole via Isolated this compound

This protocol is divided into two main stages: the synthesis and isolation of this compound, followed by its cyclodehydration to benzoxazole.

Part A: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Formic acid (88-98%)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2-aminophenol (10.9 g, 0.1 mol) and formic acid (5.5 mL, ~0.12 mol).

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap. This typically takes 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold toluene (2 x 20 mL) to remove any unreacted starting material.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is in the range of 85-95%.

Protocol_1A_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants 2-Aminophenol + Formic Acid Reflux Heat to Reflux Reactants->Reflux Solvent Toluene Solvent->Reflux Water_Removal Collect Water in Dean-Stark Trap Reflux->Water_Removal Cooling Cool to Room Temperature Water_Removal->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Toluene Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product

Part B: Cyclodehydration of this compound to Benzoxazole

Materials:

  • This compound (from Part A)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene or Xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Sodium bicarbonate solution (5% w/v)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (6.85 g, 0.05 mol).

  • Add 50 mL of toluene or xylene to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.48 g, 0.0025 mol, 5 mol%).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazole.

  • The product can be further purified by distillation or recrystallization if necessary. A typical yield is in the range of 85-95%.

Protocol_1B_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Starting_Material This compound Reflux Heat to Reflux Starting_Material->Reflux Catalyst PTSA Catalyst->Reflux Solvent Toluene/Xylene Solvent->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to Room Temperature TLC_Monitoring->Cooling Neutralization Wash with NaHCO3 soln. Cooling->Neutralization Drying Dry with MgSO4/Na2SO4 Neutralization->Drying Evaporation Solvent Removal Drying->Evaporation Product Benzoxazole Evaporation->Product

Protocol 2: One-Pot Synthesis of Benzoxazole from 2-Aminophenol

This protocol describes a more streamlined, one-pot synthesis where the this compound intermediate is not isolated.

Materials:

  • 2-Aminophenol

  • Formic acid (88-98%)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

  • Crushed ice

  • Beaker

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, carefully add polyphosphoric acid (approximately 30 g).

  • With stirring, add 2-aminophenol (5.45 g, 0.05 mol) to the PPA. The mixture may warm up slightly.

  • Slowly add formic acid (2.3 mL, ~0.06 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to about 80-90 °C and carefully pour it onto crushed ice (about 150 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude benzoxazole.

  • Purify by distillation or recrystallization as needed. A typical yield is in the range of 75-90%.[1]

Conclusion

The use of this compound as a key intermediate provides a reliable and efficient pathway for the synthesis of the benzoxazole scaffold. Both the two-step and one-pot protocols offer high yields and operational simplicity. The choice between the two methods will depend on the desired purity of the final product and the scalability of the synthesis. These protocols serve as a valuable resource for researchers and professionals engaged in the development of novel benzoxazole-based therapeutic agents.

References

Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes involving 2-aminophenol derivatives. These complexes, particularly those formed with Schiff base ligands, are of significant interest due to their diverse applications in medicinal chemistry and catalysis.

Introduction

2-Aminophenol and its derivatives serve as versatile precursors for designing multidentate ligands capable of coordinating with a wide range of transition metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, attributed to factors like increased lipophilicity and altered steric and electronic properties upon chelation.[1] The most common synthetic route involves the condensation of a 2-aminophenol derivative with an aldehyde or ketone to form a Schiff base, which then coordinates to a metal center. These complexes have shown promise as antibacterial, antifungal, anticancer, and antioxidant agents.[1][2]

Applications in Drug Development and Catalysis

Transition metal complexes of 2-aminophenol derivatives are extensively explored for their therapeutic potential. The coordination of the metal ion can enhance the pharmacological properties of the organic ligand.[1] For instance, metal chelation can increase the lipophilic nature of the molecule, facilitating its transport across biological membranes.[1] Furthermore, the geometry and electronic structure of the resulting complex can be tailored to interact specifically with biological targets. In compounds with electron-withdrawing groups (like Cl, Br, or NO2), anticancer activity is often enhanced.[1]

Beyond medicine, these complexes are also investigated for their catalytic activity, particularly in oxidation reactions mimicking enzymatic processes.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with Schiff base ligands derived from 2-aminophenol. Researchers should consult specific literature for precise stoichiometry and reaction conditions for their target molecules.

Protocol 1: Synthesis of a Schiff Base Ligand from 2-Aminophenol

This protocol describes the general synthesis of a Schiff base ligand via the condensation of 2-aminophenol with an aldehyde.

Materials:

  • 2-Aminophenol

  • Substituted aldehyde (e.g., salicylaldehyde, vanillin)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-aminophenol in a minimal amount of hot ethanol in a round-bottomed flask.[4]

  • In a separate beaker, dissolve an equimolar amount of the desired aldehyde in ethanol.

  • Add the ethanolic solution of the aldehyde dropwise to the 2-aminophenol solution while stirring.[4]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After reflux, allow the solution to cool to room temperature, which should induce precipitation of the Schiff base ligand.[4]

  • If precipitation is slow, the flask can be placed in an ice bath.[4]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[4]

  • Dry the purified Schiff base ligand in a desiccator or a vacuum oven.

  • Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6][7]

Protocol 2: Synthesis of a Transition Metal Complex

This protocol outlines the general procedure for complexing a Schiff base ligand with a transition metal salt.

Materials:

  • Synthesized Schiff base ligand

  • Transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Round-bottomed flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base ligand in hot methanol or ethanol in a round-bottomed flask.

  • In a separate beaker, dissolve the transition metal salt in methanol or ethanol (typically in a 2:1 ligand-to-metal molar ratio, but this can vary).[5]

  • Add the methanolic solution of the metal salt dropwise to the ligand solution while stirring.[6]

  • A color change or the formation of a precipitate often indicates complex formation.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[5][6]

  • After reflux, cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.[5]

  • Wash the product with the solvent used for the reaction (methanol or ethanol) and then with a non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the final complex in a desiccator.

  • Characterize the complex using elemental analysis, molar conductivity, magnetic susceptibility, FT-IR, and UV-Vis spectroscopy.[6][8]

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of 2-aminophenol derivative-metal complexes.

Table 1: Physicochemical Properties of a Representative Schiff Base Ligand and its Metal Complexes

CompoundColorMelting/Decomposition Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
Schiff Base Ligand (L)Yellow251--
Mn(II) ComplexBrown28014.895.72
Fe(II) ComplexDark Brown28510.765.12

Data compiled from similar compounds reported in the literature.[8] Low molar conductance values are indicative of the non-electrolytic nature of the complexes.[8]

Table 2: Key Infrared Spectral Data (cm⁻¹) for a Representative Schiff Base and its Metal Complexes

Compoundν(O-H)ν(C=N) Azomethineν(M-N)ν(M-O)
Schiff Base Ligand (L)~34501622--
Mn(II) Complex~34001577~480~550
Fe(II) Complex~34101599~475~560

A shift to lower frequency of the C=N stretching vibration upon complexation is a strong indication of the coordination of the azomethine nitrogen to the metal ion.[6][8] The appearance of new bands in the far-IR region is attributed to the formation of metal-nitrogen and metal-oxygen bonds.[6]

Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) for Representative Ligands and a Cu(II) Complex

CompoundHUVEC Cell LineMCF-7 Cell Line
Ligand HA17.6734.19
Ligand HB>50>50
Cu(II) Complex of HA20.3241.25
Cu(II) Complex of HB25.1845.78

Data extracted from a study on specific 2-aminophenol-based ligands (HA and HB) and their copper complexes, indicating their potential as anticancer agents.[9]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of these complexes, as well as a conceptual signaling pathway that could be inhibited by these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Schiff_Base Schiff_Base Condensation->Schiff_Base Ethanol, Acetic Acid Complexation Complexation Schiff_Base->Complexation Metal_Salt Metal_Salt Metal_Salt->Complexation Metal_Complex Metal_Complex Complexation->Metal_Complex Methanol, Reflux Spectroscopy Spectroscopic (FT-IR, UV-Vis, NMR) Metal_Complex->Spectroscopy Analysis Elemental & Thermal (CHN, TGA/DTA) Metal_Complex->Analysis Properties Physical Properties (Conductivity, Magnetism) Metal_Complex->Properties

Caption: General workflow for the synthesis and characterization of transition metal complexes derived from 2-aminophenol.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Metal_Complex 2-Aminophenol Metal Complex Metal_Complex->Kinase_B Inhibition

Caption: Conceptual diagram of a signaling pathway inhibited by a 2-aminophenol metal complex, leading to reduced cell proliferation.

References

Application Notes and Protocols for the Formylation of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the experimental setup of the N-formylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)formamide. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds.

Introduction

The formylation of 2-aminophenol is a fundamental organic transformation that introduces a formyl group onto the nitrogen atom of the amino group. This reaction is of significant interest in medicinal chemistry and drug development as the resulting product, N-(2-hydroxyphenyl)formamide, is a key intermediate for the synthesis of bioactive molecules, including benzoxazoles. Several methods have been developed for this transformation, each with its own advantages and disadvantages concerning yield, reaction conditions, and environmental impact. This document outlines three primary experimental setups for the formylation of 2-aminophenol: using formic acid, acetic formic anhydride, and a catalyzed solvent-free approach.

Data Presentation: Comparison of Formylation Methods

The following table summarizes the quantitative data for different methods of formylating 2-aminophenol. This allows for a direct comparison of reaction efficiency and conditions.

MethodFormylating AgentSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1Formic AcidTolueneNoneReflux (approx. 111)4 - 9High (Typical >90)[1]
2Acetic Formic AnhydrideDiethyl EtherNone0 to Room Temp1 - 2High (Typical >90)[2]
3Formic AcidNoneZeolite-ARoom Temp0.2595[3]
4Formic AcidNoneZinc Oxide (ZnO)700.17 - 12Good to Excellent[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Formylation using Formic Acid with a Dean-Stark Trap

This protocol describes the formylation of 2-aminophenol using formic acid as the formylating agent and toluene as the solvent, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.[1]

Materials:

  • 2-Aminophenol

  • 85% Formic Acid (aqueous)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (e.g., 10.91 g, 0.1 mol).

  • Add toluene (e.g., 150 mL) to the flask.

  • Add 85% formic acid (e.g., 4.6 mL, 0.12 mol, 1.2 equivalents) to the mixture.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux for 4-9 hours, or until no more water is collected in the trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2-hydroxyphenyl)formamide is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from hot water or a suitable solvent system.

Protocol 2: Formylation using Acetic Formic Anhydride

This method involves the in-situ or pre-formed generation of acetic formic anhydride, a potent formylating agent.[2][5]

Part A: Preparation of Acetic Formic Anhydride [5] Materials:

  • Sodium formate

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place finely ground sodium formate (e.g., 4.41 mol) and anhydrous diethyl ether (e.g., 250 mL).

  • While maintaining the temperature at 23–27 °C, add acetyl chloride (e.g., 3.75 mol) dropwise.

  • Stir the mixture for 5.5 hours at the same temperature.

  • Filter the mixture and wash the solid residue with anhydrous ether.

  • Remove the ether from the filtrate by distillation under reduced pressure to obtain acetic formic anhydride.

Part B: Formylation of 2-Aminophenol Materials:

  • 2-Aminophenol

  • Acetic formic anhydride

  • Anhydrous diethyl ether or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-aminophenol (e.g., 0.1 mol) in anhydrous diethyl ether in a round-bottom flask at 0 °C (ice bath).

  • Slowly add a slight excess of acetic formic anhydride (e.g., 0.11 mol) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid and anhydride, followed by extraction with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyphenyl)formamide.

Protocol 3: Catalytic Solvent-Free Formylation

This protocol outlines an environmentally friendly approach using a solid acid catalyst under solvent-free conditions at room temperature.[3]

Materials:

  • 2-Aminophenol

  • Formic Acid

  • Zeolite-A (or other suitable solid acid catalyst like ZnO)[3][4]

  • Conical flask or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a conical flask, mix 2-aminophenol (e.g., 1.0 mmol) and formic acid (e.g., 1.2 mmol).

  • Add the Zeolite-A catalyst (e.g., 0.05 g).

  • Stir the mixture vigorously at room temperature.

  • The reaction is typically rapid and can be monitored by TLC. For Zeolite-A, the reaction may be complete in as little as 15 minutes.[3]

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Filter to remove the catalyst. The catalyst can often be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Mandatory Visualizations

Reaction Signaling Pathway

The following diagram illustrates the general mechanism for the acid-catalyzed N-formylation of 2-aminophenol.

formylation_mechanism 2_aminophenol 2-Aminophenol tetrahedral_intermediate Tetrahedral Intermediate 2_aminophenol->tetrahedral_intermediate Nucleophilic Attack formic_acid Formic Acid protonated_formic Protonated Formic Acid formic_acid->protonated_formic Protonation (H+) product N-(2-hydroxyphenyl)formamide tetrahedral_intermediate->product Dehydration water Water tetrahedral_intermediate->water

Caption: Mechanism of acid-catalyzed N-formylation of 2-aminophenol.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of N-(2-hydroxyphenyl)formamide.

experimental_workflow start Start reactants Combine 2-Aminophenol, Formylating Agent, and Solvent/Catalyst start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC) reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup isolation Isolate Crude Product (Solvent Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Characterization (NMR, IR, MP) purification->characterization end End characterization->end

References

Application Notes and Protocols: N-(2-hydroxyphenyl)-formamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of N-(2-hydroxyphenyl)-formamide as a key intermediate in the preparation of pharmaceutically relevant benzoxazole scaffolds. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and relevant signaling mechanisms are presented to facilitate research and development in medicinal chemistry.

Introduction

N-(2-hydroxyphenyl)-formamide is a pivotal precursor in the synthesis of benzoxazoles, a class of heterocyclic compounds of significant interest in drug discovery. The benzoxazole moiety is a core structural feature in numerous pharmaceutical agents exhibiting a wide range of biological activities, including bronchodilatory, neuroprotective, and anti-inflammatory effects. This document outlines the synthesis of N-(2-hydroxyphenyl)-formamide and its subsequent conversion to the benzoxazole ring system, and provides insights into the mechanism of action of key drugs derived from this scaffold.

Synthesis of N-(2-hydroxyphenyl)-formamide and Benzoxazole

The synthesis of the benzoxazole core from N-(2-hydroxyphenyl)-formamide involves a two-step process: the N-formylation of 2-aminophenol followed by an acid-catalyzed intramolecular cyclization (cyclodehydration).

Step 1: Synthesis of N-(2-hydroxyphenyl)-formamide

The N-formylation of 2-aminophenol is typically achieved by reaction with formic acid. A common and efficient method involves heating the reactants in a suitable solvent with azeotropic removal of water.

Experimental Protocol:

A mixture of 2-aminophenol (1.0 eq), and 85% aqueous formic acid (1.2 eq) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is evaporated to yield the crude N-(2-hydroxyphenyl)-formamide. The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for N-formylation of Various Amines:

Amine SubstrateFormic Acid (eq.)SolventReaction Time (h)Yield (%)Citation
Benzylamine1.2Toluene498[1]
Aniline4Neat-High[2]
p-Toluidine-Neat-Excellent[2]
Secondary Amines-Toluene-94-98[1]

Note: The table presents data for the N-formylation of various amines to provide a general understanding of the reaction's efficiency. Specific data for 2-aminophenol was not available in a tabulated format in the search results.

Step 2: Cyclization to Benzoxazole

The intramolecular cyclodehydration of N-(2-hydroxyphenyl)-formamide to form the benzoxazole ring is commonly facilitated by strong acids at elevated temperatures. Polyphosphoric acid (PPA) is a widely used reagent for this transformation, acting as both a catalyst and a dehydrating agent.[3]

Experimental Protocol:

N-(2-hydroxyphenyl)-formamide (1.0 eq) is added to polyphosphoric acid (PPA) and the mixture is heated with stirring. A typical procedure for a similar transformation involves heating at 60°C for 2 hours, followed by heating at 120°C for another 2 hours.[4] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring. The precipitated product is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried. The crude benzoxazole can be further purified by recrystallization or column chromatography.

Quantitative Data for the Synthesis of 2-Phenylbenzoxazole from Benzoic Acid and 2-Aminophenol using PPA:

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)Yield (%)Citation
Benzoic acid2-AminophenolPPA60 then 120492[4]

Note: This data is for a related synthesis of a 2-substituted benzoxazole and serves as a reference for the conditions typically employed for PPA-catalyzed cyclization.

Experimental Workflow and Reaction Mechanisms

The overall synthetic route from 2-aminophenol to benzoxazole is a straightforward and efficient process.

G cluster_synthesis Synthesis Pathway 2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)-formamide N-(2-hydroxyphenyl)-formamide 2-Aminophenol->N-(2-hydroxyphenyl)-formamide N-Formylation (Toluene, Reflux) Formic Acid Formic Acid Formic Acid->N-(2-hydroxyphenyl)-formamide Benzoxazole Benzoxazole N-(2-hydroxyphenyl)-formamide->Benzoxazole Cyclodehydration (Heat) PPA PPA PPA->Benzoxazole

Caption: Synthetic pathway from 2-aminophenol to benzoxazole.

Application in Pharmaceutical Intermediates: Case Studies

N-(2-hydroxyphenyl)-formamide and its derivatives are crucial intermediates in the synthesis of several marketed drugs.

Case Study 1: Formoterol

Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[5] A key intermediate in its synthesis is an N-substituted derivative of N-(2-hydroxyphenyl)-formamide.[2]

Signaling Pathway of Formoterol:

Formoterol exerts its therapeutic effect by activating beta-2 adrenergic receptors on the smooth muscle cells of the airways.[6][7] This activation initiates a signaling cascade that leads to bronchodilation.

G cluster_formoterol_pathway Formoterol Signaling Pathway Formoterol Formoterol Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Formoterol->Beta-2 Adrenergic Receptor Binds to Adenylate Cyclase Adenylate Cyclase Beta-2 Adrenergic Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Catalyzes conversion ATP ATP ATP->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation Leads to Bronchodilation Bronchodilation Smooth Muscle Relaxation->Bronchodilation G cluster_tafamidis_pathway Tafamidis Mechanism of Action TTR Tetramer (Unstable) TTR Tetramer (Unstable) Stabilized TTR Tetramer Stabilized TTR Tetramer TTR Tetramer (Unstable)->Stabilized TTR Tetramer Binds to & Stabilizes TTR Monomers TTR Monomers TTR Tetramer (Unstable)->TTR Monomers Dissociation Tafamidis Tafamidis Tafamidis->Stabilized TTR Tetramer Amyloid Fibrils Amyloid Fibrils TTR Monomers->Amyloid Fibrils Misfolding & Aggregation Tissue Deposition Tissue Deposition Amyloid Fibrils->Tissue Deposition G cluster_flunoxaprofen_pathway Flunoxaprofen Mechanism of Action Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Converted by COX-1 / COX-2 COX-1 / COX-2 COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Flunoxaprofen Flunoxaprofen Flunoxaprofen->COX-1 / COX-2 Inhibits

References

The Pivotal Role of 2-Aminophenol Derivatives in Modern Dye Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminophenol and its derivatives are foundational building blocks in the synthesis of a diverse array of dyes, spanning applications from traditional textile coloring to advanced fluorescent probes for biological and environmental sensing. Their unique chemical structure, featuring adjacent amino and hydroxyl groups on an aromatic ring, facilitates the formation of stable, colored compounds through various chemical reactions. These derivatives are particularly crucial in the production of azo dyes, metal-complex dyes, and Schiff base-derived fluorescent sensors. This document provides detailed application notes and experimental protocols for the synthesis and application of dyes derived from 2-aminophenol, with a focus on their practical implementation in research and development.

Application Notes

2-Aminophenol derivatives are versatile precursors for several classes of dyes, each with distinct properties and applications:

  • Azo Dyes: These are the most widely used class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–). 2-Aminophenol is a valuable diazo component, and its derivatives can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors, including yellows, oranges, reds, and browns. The resulting dyes are extensively used in the textile, leather, and paper industries.[1] The specific shade and fastness properties of the dye can be fine-tuned by the choice of the coupling component and substituents on the 2-aminophenol ring.

  • Metal-Complex Dyes: The ortho-disposed amino and hydroxyl groups in 2-aminophenol derivatives make them excellent ligands for the formation of stable metal complexes.[2] When a dye molecule containing a 2-aminophenol moiety coordinates with a metal ion (commonly chromium or cobalt), the resulting metal-complex dye often exhibits superior lightfastness and wash-fastness compared to its metal-free counterpart.[3][4] These dyes are particularly valued for their application on protein fibers like wool and silk, as well as on polyamides.

  • Schiff Base Fluorescent Probes: The condensation reaction of 2-aminophenol derivatives with aldehydes or ketones yields Schiff bases (imines). These compounds can be designed to act as highly sensitive and selective fluorescent probes for the detection of various analytes, including metal ions and anions.[5] For instance, Schiff bases derived from 2-aminophenol have been developed as "turn-on" fluorescent sensors for cyanide and aluminum ions, with applications in environmental monitoring and biological imaging.[1][3]

Data Presentation

The following tables summarize key quantitative data for a selection of dyes derived from aminophenol precursors, providing a basis for comparison of their spectral and performance characteristics.

Table 1: Spectral Properties of Azo Dyes Derived from Aminophenol Derivatives

Diazo Component (Aminophenol Derivative)Coupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Color ShadeReference
p-AminophenolVarious substituted phenols and anilinesEthanol/Water515 - 59732,170 - 42,210Yellow to Reddish-Brown[6]
2-Amino-thiopheneR, H, J, and γ acidNot Specified515 - 5973.217 - 4.221 x 10⁴Red, Dark Blue, Dark Maroon[6]
p-Amino acetophenonePhenolNot SpecifiedNot SpecifiedNot SpecifiedYellow[7]
4-Aminophenol1-NaphtholNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][8][9][10]
4-Aminophenolp-AminophenolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][8][9][10]

Table 2: Fastness Properties of Azo Dyes Derived from p-Aminophenol on Synthetic Fibers

Dye (Coupling Component)FiberLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)Reference
Dis-azo dyes (various)PET4 - 5Moderate to Good[3][4]
Dis-azo dyes (various)Nylon 63 - 4Poor to Excellent[3][4]
Azo-anthraquinone reactive dyeCotton4 - 54 and above[11]
Azo dyes with nitroaniline precursorsPolyester5 - 74 - 5[12]

Experimental Protocols

The following are detailed methodologies for the synthesis of various classes of dyes derived from 2-aminophenol.

Protocol 1: Synthesis of an Azo Dye from a 2-Aminophenol Derivative

This protocol describes a general two-step process for the synthesis of an azo dye: diazotization of a 2-aminophenol derivative followed by coupling with a suitable aromatic compound.

Materials and Equipment:

  • 2-Aminophenol derivative (e.g., 2-aminophenol, 4-nitro-2-aminophenol)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Coupling component (e.g., β-naphthol, resorcinol)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Urea

  • Ice

  • Beakers, magnetic stirrer, pH meter, Buchner funnel, and filter paper

Step 1: Diazotization of the 2-Aminophenol Derivative

  • Dissolve the 2-aminophenol derivative (10 mmol) in a mixture of concentrated HCl (5 mL) and water (50 mL) in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aminophenol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to complete the diazotization. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Add a small amount of urea to destroy any excess nitrous acid.

Step 2: Coupling Reaction

  • In a separate 500 mL beaker, dissolve the coupling component (10 mmol) in a 10% aqueous solution of sodium hydroxide or sodium carbonate to form a solution of the phenoxide or naphthoxide ion.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 60-70 °C.

Protocol 2: Synthesis of a Metal-Complex Dye

This protocol outlines the metallization of an azo dye derived from a 2-aminophenol derivative.

Materials and Equipment:

  • Azo dye containing a 2-aminophenol moiety (from Protocol 1)

  • Metal salt (e.g., chromium(III) sulfate, cobalt(II) chloride)

  • Solvent (e.g., water, ethylene glycol)

  • pH adjustment reagents (e.g., sodium hydroxide, acetic acid)

  • Heating mantle, condenser, magnetic stirrer, Buchner funnel

Procedure:

  • Suspend or dissolve the azo dye (5 mmol) in a suitable solvent (e.g., 100 mL of water or ethylene glycol) in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Add the metal salt (e.g., 2.5 mmol of chromium(III) sulfate for a 1:2 metal-dye complex) to the reaction mixture.

  • Adjust the pH of the mixture to the optimal range for complexation (typically between 4 and 8) using a suitable base or acid.

  • Heat the reaction mixture to 80-120 °C and maintain this temperature with stirring for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The metal-complex dye may precipitate upon cooling or can be precipitated by adding a salt (salting out).

  • Collect the product by vacuum filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the purified metal-complex dye in a vacuum oven.

Protocol 3: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a Schiff base from a 2-aminophenol derivative and an aldehyde, which can function as a fluorescent probe.

Materials and Equipment:

  • 2-Aminophenol derivative

  • Aldehyde (e.g., salicylaldehyde, 2,6-diformyl-4-tert-butylphenol)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., glacial acetic acid)

  • Reflux apparatus, magnetic stirrer, rotary evaporator, Buchner funnel

Procedure:

  • Dissolve the 2-aminophenol derivative (10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add the aldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base fluorescent probe.

Mandatory Visualizations

Signaling Pathway for Cyanide Detection by a 2-Aminophenol Schiff Base Fluorescent Probe

cyanide_detection Probe Schiff Base Probe (Weakly Fluorescent) Deprotonation Deprotonation of Phenolic OH Probe->Deprotonation Interaction with CN⁻ CN_ion Cyanide Ion (CN⁻) CN_ion->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Imine Carbon Deprotonation->Nucleophilic_Attack Increased Nucleophilicity Adduct Probe-CN Adduct (Highly Fluorescent) Nucleophilic_Attack->Adduct Formation of stable adduct Adduct->Adduct

Caption: Mechanism of cyanide detection by a 2-aminophenol-based Schiff base fluorescent probe.

Experimental Workflow for Textile Dyeing with Azo Dyes

textile_dyeing_workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_fixation Fixation cluster_post_treatment Post-Treatment Fabric_Prep Fabric Preparation (Scouring and Bleaching) Dye_Bath_Prep Dye Bath Preparation (Dye, Water, Auxiliaries) Dyeing Dyeing (Immersion of fabric in dye bath, controlled temperature and time) Dye_Bath_Prep->Dyeing Fixation Fixation (Addition of salt/alkali to fix the dye) Dyeing->Fixation Rinsing Rinsing (Removal of unfixed dye) Fixation->Rinsing Soaping Soaping (Washing with detergent) Rinsing->Soaping Final_Rinse Final Rinse and Drying Soaping->Final_Rinse

Caption: General workflow for the application of azo dyes in textile dyeing.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of N-Formyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-2-aminophenol, a bacterial secondary metabolite, has garnered interest for its potential antioxidant properties.[1] As a phenolic compound, its ability to scavenge free radicals is attributed to its chemical structure, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[2][3][4] The evaluation of the antioxidant capacity of this compound is crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.

This document provides detailed protocols for two widely accepted antioxidant capacity assays: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. These methods are commonly employed to assess the total antioxidant activity of pure compounds and complex mixtures.

Principle of the Assays

ABTS Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant concentration.

ORAC Assay: The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's ability to quench these radicals preserves the fluorescence of the probe. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox (a water-soluble vitamin E analog).

Data Presentation

Table 1: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition (Hypothetical)
1.015.2
2.535.8
5.068.5
7.585.3
10.092.1
IC50 (µg/mL) ~4.0

Table 2: ORAC Value of this compound

SampleConcentration (µM)Net AUC (Hypothetical)ORAC Value (µM Trolox Equivalents/µM)
Trolox (Standard)12.525001.0
This compound1045001.8

Experimental Protocols

ABTS Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (or other suitable solvent for dissolving the test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

2. Preparation of ABTS•+ Stock Solution:

  • Prepare a 7 mM aqueous solution of ABTS.

  • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the ABTS•+ radical. This is the stock solution.

3. Preparation of Working ABTS•+ Solution:

  • Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

4. Assay Procedure:

  • Prepare a series of dilutions of this compound and Trolox (positive control) in a suitable solvent (e.g., ethanol).

  • Add 10 µL of each sample dilution to a 96-well microplate.

  • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes in the dark.

  • Measure the absorbance at 734 nm using a microplate reader.

  • A blank control containing the solvent instead of the sample should also be run.

5. Calculation of Results:

  • Calculate the percentage of inhibition of the ABTS•+ radical using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radical).

ORAC Assay Protocol

1. Materials and Reagents:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, equipped with temperature control.

2. Preparation of Solutions:

  • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store protected from light.

  • AAPH Solution (153 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

  • Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer and then a series of dilutions (e.g., 6.25, 12.5, 25, 50 µM).

  • This compound Sample Solutions: Prepare a stock solution and a series of dilutions in phosphate buffer.

3. Assay Procedure:

  • Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.

  • Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.

  • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • After incubation, add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Immediately begin recording the fluorescence at 1-minute intervals for at least 60 minutes at 37°C (excitation 485 nm, emission 520 nm).

4. Calculation of Results:

  • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curves.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank

  • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

  • Determine the Trolox Equivalents (TE) for the this compound samples from the standard curve.

  • Express the ORAC value as µM Trolox Equivalents per µM of this compound.

Visualizations

AntioxidantMechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant This compound cluster_Neutralization Neutralization FreeRadical Free Radical (e.g., ROO•) NFAP This compound (Ar-OH) FreeRadical->NFAP attacks NeutralizedRadical Neutralized Radical (ROOH) NFAP->NeutralizedRadical donates H• StableAntioxidantRadical Stable Antioxidant Radical (Ar-O•) NFAP->StableAntioxidantRadical forms

Caption: Mechanism of free radical scavenging by this compound.

ABTS_Workflow Start Start Prepare_ABTS Prepare ABTS•+ Solution (ABTS + K₂S₂O₈) Start->Prepare_ABTS Prepare_Samples Prepare this compound and Trolox dilutions Start->Prepare_Samples Reaction Mix Sample/Standard with ABTS•+ (10 µL + 190 µL) Prepare_ABTS->Reaction Prepare_Samples->Reaction Incubation Incubate 6 min at RT in dark Reaction->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation End End Calculation->End

Caption: Experimental workflow for the ABTS antioxidant capacity assay.

Caption: Experimental workflow for the ORAC antioxidant capacity assay.

References

Troubleshooting & Optimization

How to optimize the yield of N-Formyl-2-aminophenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Formyl-2-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-formylation of 2-aminophenol?

A1: The most frequently employed methods for the N-formylation of 2-aminophenol involve the use of various formylating agents. These include formic acid, often in the presence of a dehydrating agent or as an azeotropic mixture with a solvent like toluene, and acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[1] Other methods include the use of chloral hydrate and catalytic approaches.[2]

Q2: What is the main challenge in the synthesis of this compound?

A2: The primary challenge is achieving chemoselectivity. 2-Aminophenol possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The goal is to selectively formylate the amino group (N-formylation) while avoiding formylation of the hydroxyl group (O-formylation). The amino group is generally more nucleophilic, which favors N-formylation under kinetically controlled conditions.[3]

Q3: Why am I getting a low yield even when using a standard N-formylation protocol?

A3: Low yields can be attributed to several factors. One significant issue with 2-aminophenol is the formation of a strong intramolecular hydrogen bond between the amino and hydroxyl groups. This can reduce the nucleophilicity of the amino group, thus hindering the formylation reaction.[4] Other potential causes for low yields include suboptimal reaction conditions (temperature, reaction time), the presence of moisture, and side reactions such as oxidation or polymerization.

Q4: Can I use ultrasound or microwave assistance for this synthesis?

A4: Yes, both ultrasound and microwave irradiation are modern techniques that can be applied to the N-formylation of amines and may offer advantages for the synthesis of this compound. Ultrasound-assisted synthesis can lead to significantly higher yields in shorter reaction times under solvent- and catalyst-free conditions at room temperature.[5] Microwave-assisted synthesis is also known to accelerate organic reactions and could be a viable option for optimizing this synthesis.

Q5: How can I purify the final this compound product?

A5: Purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial for obtaining a high-purity product. Common solvents for recrystallization of similar compounds include aqueous ethanol, chloroform, or mixtures of solvents like chloroform and cyclohexanol.[2] It is also important to consider washing the crude product to remove any unreacted starting materials or byproducts before recrystallization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Intramolecular Hydrogen Bonding: The proximity of the -NH2 and -OH groups in 2-aminophenol can lead to strong intramolecular hydrogen bonding, reducing the nucleophilicity of the amine.[4]- Inactive Formylating Agent: The formylating agent may have decomposed due to improper storage or the presence of moisture.- Suboptimal Temperature: The reaction may require specific temperature control to proceed efficiently.- Method Selection: Consider using a method that can overcome the hydrogen bonding, such as using a more reactive formylating agent or a catalyst.- Reagent Quality: Use freshly opened or properly stored formylating agents. Ensure all glassware is dry.- Temperature Optimization: Experiment with a range of temperatures. For formic acid methods, refluxing is often necessary.
Presence of a Significant Amount of O-Formylated Byproduct - Reaction Conditions Favoring O-Formylation: Certain conditions, such as high temperatures or the use of specific catalysts, might promote formylation of the hydroxyl group.- Chemoselective Method: Employ a method known for its high N-selectivity. The use of formic acid in toluene with a Dean-Stark trap is reported to be selective for N-formylation as O-formylation of phenols is less favorable under these conditions.[1]- Kinetic Control: Run the reaction at a lower temperature to favor the more nucleophilic amino group's reaction.
Product is Colored (Yellow/Brown) - Oxidation of 2-Aminophenol: 2-aminophenol and its derivatives are susceptible to oxidation, which can produce colored impurities.[3]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Purification: Use activated charcoal during recrystallization to remove colored impurities. Store the starting material and product protected from light and air.
Formation of a Tarry/Polymeric Substance - Polymerization: Phenols can undergo polymerization in the presence of formylating agents, especially under acidic conditions.- Control Stoichiometry: Use a precise molar ratio of reactants.- Temperature Control: Avoid excessively high temperatures, which can promote polymerization.- Stepwise Addition: Consider adding the formylating agent portion-wise to control the reaction rate.
Incomplete Reaction (Starting Material Remains) - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.- Increase Reaction Time: Extend the reaction time until TLC indicates the consumption of 2-aminophenol.- Ensure Efficient Stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous.

Data Presentation

Table 1: Comparison of Selected N-Formylation Methods for Amines (Literature Data for Analogy)

Formylating AgentCatalyst/ConditionsSubstrateYield (%)Reference
Formic AcidUltrasound, Solvent-free, RTAniline97%[5]
Formic AcidNeat, 80 °CAnilineGood to Excellent[1]
Acetic Formic Anhydride-20 °CVarious Amines97-100%[1]
Chloral HydrateMethanol, RT2-amino-2-methyl-1-propanol90%[2]
Formic AcidZeolite A, Solvent-free, RT4-Chloroaniline95%[6]
Formic Acid/EDCI/OxymaDMF-H₂O2-Aminophenol25%[4]

Note: The yields presented are for various amines and may not be directly transferable to 2-aminophenol but provide a basis for method selection.

Experimental Protocols

Method 1: Selective N-Formylation using Formic Acid in Toluene

This method is based on the principle of azeotropic removal of water to drive the reaction to completion and is reported to be highly selective for N-formylation over O-formylation.[1]

Materials:

  • 2-Aminophenol

  • Formic acid (85-90%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 2-aminophenol (1 equivalent).

  • Add toluene to the flask (sufficient to fill the Dean-Stark trap and suspend the 2-aminophenol).

  • Add formic acid (1.2 to 1.5 equivalents) to the mixture.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the complete consumption of 2-aminophenol.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or chloroform).

Method 2: Ultrasound-Assisted N-Formylation (Solvent- and Catalyst-Free)

This is a green chemistry approach that can significantly accelerate the reaction and improve yields.[5]

Materials:

  • 2-Aminophenol

  • Formic acid (98-100%)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., a thick-walled test tube or a small flask)

Procedure:

  • In a suitable reaction vessel, place 2-aminophenol (1 equivalent).

  • Add formic acid (2 equivalents) to the vessel.

  • Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Irradiate the mixture with ultrasound at room temperature. The reaction is typically complete within a few minutes to an hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_formic_acid_method Method 1: Formic Acid in Toluene cluster_ultrasound_method Method 2: Ultrasound-Assisted A1 Mix 2-Aminophenol, Formic Acid, and Toluene B1 Reflux with Dean-Stark Trap A1->B1 C1 Monitor by TLC B1->C1 D1 Work-up: Remove Toluene C1->D1 E1 Purification: Recrystallization D1->E1 A2 Mix 2-Aminophenol and Formic Acid B2 Ultrasonic Irradiation A2->B2 C2 Monitor by TLC B2->C2 D2 Work-up: Precipitate with Water C2->D2 E2 Purification: Recrystallization D2->E2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Loss during Work-up Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Optimize Temperature Cause1->Sol1b Sol1c Check Reagent Purity Cause1->Sol1c Sol2a Control Stoichiometry Cause2->Sol2a Sol2b Use Inert Atmosphere Cause2->Sol2b Sol2c Choose Selective Method Cause2->Sol2c Sol3a Optimize Purification Cause3->Sol3a Sol3b Careful Extraction/Filtration Cause3->Sol3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Formyl-2-aminophenol from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The most common impurities depend on the synthetic route, but when synthesizing from 2-aminophenol and a formylating agent (like formic acid), you can expect:

  • Unreacted 2-aminophenol: This is often the primary impurity. Due to its instability, it can also lead to colored oxidation byproducts.[1]

  • Excess formylating agent: For example, residual formic acid.

  • Colored oxidation products: 2-aminophenol is susceptible to oxidation, which can form colored impurities that discolor the final product.[1]

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: Ideal for medium to large-scale purification to remove small amounts of impurities, especially if the crude product is already relatively pure.

  • Column Chromatography: Excellent for separating the product from impurities with different polarities, particularly unreacted 2-aminophenol. It is suitable for small to medium scales.

  • Liquid-Liquid Extraction: Primarily used during the workup to remove acid or base catalysts and water-soluble impurities before further purification.

Q3: My final product of this compound is colored (e.g., pink, brown, or black). What is the likely cause and how can I fix it?

A colored product is typically due to the presence of oxidized 2-aminophenol.[1] To address this:

  • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.

  • Column Chromatography: This is very effective at separating the desired white product from colored byproducts.

  • Minimize exposure to air and light: Both the starting material (2-aminophenol) and the reaction mixture should be protected from prolonged exposure to air and light to prevent oxidation.

Q4: What are the recommended storage conditions for purified this compound?

To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume is used.Try a more polar solvent or a mixed solvent system. Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The solvent may be too non-polar.Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. The solution is not saturated enough, or the product is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding a less polar anti-solvent dropwise until turbidity persists, then heat until clear and cool slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
Product is still impure after recrystallization. The chosen solvent system is not effective at excluding the impurity. The impurity may have co-precipitated.Try a different solvent or solvent mixture. A second recrystallization may be necessary. For persistent impurities, consider column chromatography.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and 2-aminophenol. The mobile phase is too polar or not polar enough. The stationary phase is not suitable for separating basic compounds.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For basic compounds like amines, consider using basic alumina or adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[2][3]
The product is not eluting from the column. The mobile phase is not polar enough. The compound may be irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. If using standard silica, the acidic nature may be strongly retaining your amine. Switch to a deactivated stationary phase (e.g., amine-functionalized silica) or add a basic modifier to the eluent.[2]
The product elutes with the solvent front. The mobile phase is too polar.Start with a less polar mobile phase. Determine the appropriate starting polarity using TLC.[3]
Streaking or tailing of the product band. The column is overloaded. The compound is interacting too strongly with the stationary phase.Use a larger column or load less material. Add a basic modifier to the mobile phase to reduce strong acidic interactions with the silica gel.[2]

Experimental Protocols

Recrystallization from an Ethanol/Water Mixture

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, add the crude this compound. Heat a mixture of ethanol and water (e.g., start with a 1:1 ratio) and add the minimum amount of the hot solvent mixture to the crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography for Purification
  • TLC Analysis: Determine a suitable mobile phase for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.2-0.4. If using standard silica, consider adding 0.5% triethylamine to the solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) reaction->workup Remove acidic/basic impurities recrystallization Recrystallization workup->recrystallization High Purity Crude chromatography Column Chromatography workup->chromatography Low Purity Crude/ Difficult Separation pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Impure Product is_colored Is the product colored? start->is_colored charcoal Recrystallize with charcoal treatment is_colored->charcoal Yes recrystallize Recrystallize is_colored->recrystallize No check_purity1 Check Purity (TLC, NMR) charcoal->check_purity1 is_pure1 Is it pure? check_purity1->is_pure1 done1 Pure Product is_pure1->done1 Yes chromatography Column Chromatography is_pure1->chromatography No check_purity2 Check Purity (TLC, NMR) is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->chromatography No done2 Pure Product is_pure2->done2 Yes recrystallize->check_purity2 chromatography->done2

Caption: Troubleshooting decision tree for purifying this compound.

References

Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of N-Formyl-2-aminophenol. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis and purification of this compound.

1. Low Yield of this compound

  • Question: My reaction resulted in a low yield of the desired this compound. What are the possible causes and solutions?

  • Answer: A low yield can stem from several factors:

    • Incomplete Reaction: The formylation of 2-aminophenol may not have gone to completion. It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-aminophenol) is no longer visible.

    • Suboptimal Reaction Conditions: The reaction of amines with formic acid can be sensitive to temperature and the removal of water. One effective method involves refluxing the amine with formic acid in a solvent like toluene, using a Dean-Stark trap to remove the water generated during the reaction.[1]

    • Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. Ensure that the appropriate equivalents of the formylating agent are used.

2. Discoloration of the Product (Pink, Brown, or Black)

  • Question: My final product is colored (pink, brown, or black) instead of the expected off-white or light tan. What causes this and how can I fix it?

  • Answer: Discoloration is a common issue and is typically due to the presence of oxidation and polymeric impurities. 2-aminophenol and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air and light.

    • Prevention: To minimize oxidation, it is advisable to conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Removal:

      • Activated Charcoal: Treatment with activated charcoal can effectively adsorb colored impurities. This is typically done by adding a small amount of charcoal to a solution of the crude product, heating briefly, and then filtering the hot solution.

      • Recrystallization: Recrystallization from a suitable solvent can also help in removing colored impurities. For compounds similar to this compound, recrystallization from aqueous solutions of mild polyfunctional acids has been shown to be effective in removing tar-like polymeric materials.[2]

3. Presence of Unreacted 2-Aminophenol in the Final Product

  • Question: How can I detect and remove unreacted 2-aminophenol from my this compound product?

  • Answer:

    • Detection:

      • TLC: Unreacted 2-aminophenol can be easily detected by TLC. It will appear as a separate spot from the this compound product. Due to the free amino group, 2-aminophenol is generally more polar and will have a lower Rf value than the formylated product.

      • HPLC: High-Performance Liquid Chromatography (HPLC) is a more quantitative method for detecting unreacted starting material. Specific HPLC methods have been developed for the separation of aminophenols and their derivatives.

    • Removal:

      • Column Chromatography: If the amount of unreacted 2-aminophenol is significant, purification by column chromatography is an effective method. A silica gel column with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) can separate the more polar 2-aminophenol from the less polar this compound.

      • Recrystallization: Recrystallization can also be effective if the solubility difference between the product and the impurity is significant in the chosen solvent system.

4. Formation of Side Products: O-Formylation and Di-Formylation

  • Question: I suspect the formation of O-formylated (2-aminophenyl formate) or di-formylated byproducts. How can I identify and remove them?

  • Answer: While N-formylation is generally selective in the presence of a hydroxyl group when using formic acid, side reactions can occur under certain conditions.[1]

    • Identification:

      • TLC and HPLC: These techniques can reveal the presence of additional spots or peaks corresponding to these byproducts. The polarity, and thus the Rf value or retention time, will differ from the main product. The O-formylated product is expected to be less polar than this compound, while the di-formylated product would be even less polar.

      • Spectroscopic Methods: Techniques like NMR and Mass Spectrometry can definitively identify the structures of these impurities if isolated.

    • Removal:

      • Column Chromatography: This is the most reliable method for separating isomeric and closely related impurities. The difference in polarity between the N-formylated, O-formylated, and di-formylated products allows for their separation on a silica gel column.

      • Hydrolysis: The O-formyl group is an ester and can be selectively hydrolyzed back to the phenol under mild basic or acidic conditions, although this would require re-purification to remove the de-formylated product.

Quantitative Data on Impurities

While the exact percentage of impurities can vary significantly based on reaction conditions, the following table provides a plausible distribution of products in a typical synthesis of this compound before purification.

CompoundPlausible Percentage Range (%)
This compound85 - 95
Unreacted 2-aminophenol2 - 10
2-aminophenyl formate (O-formylated)< 2
N,N-diformyl-2-aminophenol (Di-formylated)< 1
Oxidation/Polymeric Products1 - 3

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a general procedure for the N-formylation of amines using formic acid.[1]

  • Materials:

    • 2-aminophenol

    • 85% Formic acid

    • Toluene

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Round bottom flask with a Dean-Stark trap and condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round bottom flask, add 2-aminophenol (1 equivalent).

    • Add toluene to the flask to create a solution or suspension.

    • Add 85% formic acid (1.2 equivalents) to the mixture.

    • Attach the Dean-Stark trap and condenser.

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

2. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

    • Erlenmeyer flask

    • Hot plate

    • Buchner funnel and filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

    • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals in a vacuum oven.

3. Purification by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Hexanes

    • Ethyl acetate

    • Chromatography column

    • Collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a mobile phase, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Aminophenol + Formic Acid Reaction Reflux in Toluene with Dean-Stark Trap Reactants->Reaction Formylation Crude_Product Crude this compound Reaction->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization (Ethanol/Water) Purification_Choice->Recrystallization For high purity Column_Chromatography Column Chromatography (Silica Gel) Purification_Choice->Column_Chromatography For complex mixtures Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting cluster_impurities Common Impurities & Solutions Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Discoloration Discoloration Problem->Discoloration Unreacted_SM Unreacted Starting Material Problem->Unreacted_SM Side_Products Side Products (O- or Di-formylation) Problem->Side_Products Sol_Low_Yield - Monitor with TLC - Optimize conditions - Check stoichiometry Low_Yield->Sol_Low_Yield Sol_Discoloration - Use inert atmosphere - Activated charcoal - Recrystallization Discoloration->Sol_Discoloration Sol_Unreacted_SM - Column Chromatography - Recrystallization Unreacted_SM->Sol_Unreacted_SM Sol_Side_Products - Column Chromatography - Selective Hydrolysis Side_Products->Sol_Side_Products

Caption: Troubleshooting guide for common impurities in this compound synthesis.

References

Troubleshooting guide for the formylation of aromatic amines.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the formylation of aromatic amines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is giving a very low yield. What are the common causes?

A1: Low yields in the formylation of aromatic amines can stem from several factors:

  • Substrate Reactivity: Aromatic amines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly, often resulting in lower yields.[1][2][3] Conversely, electron-donating groups (-CH₃, -OCH₃) generally lead to higher yields and faster reactions.[2][3]

  • Moisture: Many formylating reagents, particularly those used in the Vilsmeier-Haack reaction (like the Vilsmeier reagent itself) and acetic formic anhydride, are highly sensitive to moisture.[4][5][6] Water can quench the reagents, significantly reducing the yield.

  • Reagent Quality: The purity of reagents is crucial. For instance, in the Vilsmeier-Haack reaction, decomposed N,N-dimethylformamide (DMF) (often indicated by a fishy smell from dimethylamine) can react with the Vilsmeier reagent and lower the yield.[4][7]

  • Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can all lead to poor yields.[1][4][8] For example, some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[4]

  • Incomplete Hydrolysis: In reactions like the Vilsmeier-Haack, the final step is the hydrolysis of an iminium salt intermediate to the aldehyde product. Incomplete hydrolysis will result in a lower yield of the desired product.[4]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue. Here are some strategies to improve selectivity:

  • O-Formylation: If your aromatic amine also contains a hydroxyl group, O-formylation can compete with the desired N-formylation. Using milder reaction conditions and choosing a formylating agent that is more reactive towards amines can favor N-formylation.[8] Some methods have been shown to be selective for N-formylation in the presence of unprotected hydroxyl groups.[1][3]

  • Di-formylation: In some cases, such as the Duff reaction for ortho-formylation of phenols, di-formylation can occur if multiple reactive sites are available.[8] Adjusting the stoichiometry by reducing the amount of the formylating agent (e.g., hexamethylenetetramine) can increase the selectivity for the mono-formylated product.[8]

  • Polymerization/Resin Formation: Phenolic substrates, in particular, can undergo polymerization, especially under harsh acidic or basic conditions. To minimize this, control the stoichiometry, avoid excessively high temperatures, and keep the reaction time to a minimum.[8]

Q3: How do I choose the right formylation method for my specific aromatic amine?

A3: The choice of method depends on several factors, including the substrate's reactivity, functional group tolerance, and the desired scale of the reaction.

  • For electron-rich and simple aromatic amines: Methods using formic acid with a catalyst (e.g., iodine, ZnO) or neat formic acid can be very effective, often proceeding under mild conditions with high yields.[2][3][9]

  • For sterically hindered or less reactive amines: More reactive formylating agents like acetic formic anhydride may be necessary.[1] The Vilsmeier-Haack reaction is also a powerful method for a wide range of aromatic and heteroaromatic compounds.[4][10]

  • For substrates with sensitive functional groups: Milder, more selective methods are preferable. For example, some catalytic methods with formic acid show good chemoselectivity.[1][9]

  • For large-scale synthesis: Methods that are cost-effective, use readily available reagents, and have simple work-up procedures are ideal. Formic acid-based methods often fit these criteria.[1][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive substrate (electron-deficient aromatic amine)Increase reaction temperature or time.[1] Consider a more potent formylating agent like acetic formic anhydride or the Vilsmeier reagent.[1][4]
Moisture contaminationEnsure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reagents.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Poor quality of reagents (e.g., decomposed DMF)Use freshly opened or purified reagents.[4][7]
Catalyst is inactive or insufficientUse a higher catalyst loading or a different catalyst. Some catalysts can be recycled but may lose activity over time.[1][2]
Formation of Multiple Products O-formylation of a hydroxyl groupUse milder reaction conditions (e.g., lower temperature).[8] Choose a formylating agent known for N-selectivity.
Di-formylationAdjust the stoichiometry by using a smaller excess of the formylating agent.[8]
Polymerization or resin formationLower the reaction temperature.[8] Reduce the reaction time.[8] Adjust the stoichiometry of reagents.[8]
Difficult Product Purification Emulsion during aqueous workupAdd brine or a small amount of a different organic solvent to break the emulsion.[4]
Product is water-solublePerform multiple extractions with a suitable organic solvent.[4] Saturate the aqueous layer with salt ("salting out") to decrease the product's solubility.[4]
Difficulty removing catalystFor solid catalysts, filtration is usually sufficient.[2] For soluble catalysts, appropriate workup and chromatographic purification may be necessary.
Vilsmeier-Haack Specific Issues Precipitation of Vilsmeier reagentUse a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) to improve solubility.[4]
Uncontrolled reaction during reagent additionAdd phosphorus oxychloride (POCl₃) dropwise to DMF with efficient stirring and cooling in an ice bath.[4]

Experimental Protocols

Method 1: Formylation using Formic Acid and Iodine Catalyst

This method is suitable for a wide range of aromatic and aliphatic amines and is performed under solvent-free conditions.[9]

  • Reaction Setup: In a round-bottom flask, combine the aromatic amine (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at 70°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be purified directly by column chromatography to yield the N-formylated product.[9]

Method 2: Formylation using Acetic Formic Anhydride (In Situ Preparation)

This is a highly efficient method for various amines, including sterically hindered ones.[1]

  • Preparation of Acetic Formic Anhydride (AFA): In a flask, cool excess formic acid to -20°C. Slowly add acetic anhydride while maintaining the temperature. The AFA is generated in situ.[1]

  • Reaction: Add the amine to the freshly prepared AFA solution at -20°C.

  • Reaction Time: The reaction is often complete in less than 15 minutes for most amines.[1]

  • Work-up: The reaction mixture is typically worked up by quenching with cold water or a basic solution, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to give the formamide product.

Method 3: Vilsmeier-Haack Reaction

This is a classic and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][10]

  • Formation of the Vilsmeier Reagent: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for about an hour.

  • Reaction: Dissolve the aromatic amine in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Reaction Temperature and Time: The reaction temperature and time are substrate-dependent and may range from 0°C to heating at 80°C or higher for several hours.[4][7]

  • Hydrolysis: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice or into a cold basic solution (e.g., sodium acetate solution).[11]

  • Work-up: Stir the mixture until the hydrolysis of the intermediate iminium salt is complete. Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. The crude product is then purified, typically by column chromatography or recrystallization.[12]

Troubleshooting Workflows

Troubleshooting_Low_Yield Start Low Yield Observed Check_Substrate Is the aromatic amine electron-deficient? Start->Check_Substrate Increase_Conditions Increase temperature/time or use a stronger formylating agent. Check_Substrate->Increase_Conditions Yes Check_Moisture Was the reaction run under anhydrous conditions? Check_Substrate->Check_Moisture No End Yield Improved Increase_Conditions->End Dry_Reagents Thoroughly dry glassware and use anhydrous reagents/solvents. Check_Moisture->Dry_Reagents No Check_Reagent_Quality Are the reagents (e.g., DMF) fresh and pure? Check_Moisture->Check_Reagent_Quality Yes Dry_Reagents->End Use_Pure_Reagents Use freshly opened or purified reagents. Check_Reagent_Quality->Use_Pure_Reagents No Check_Reagent_Quality->End Yes Use_Pure_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Side_Products Start Side Products Observed Identify_Side_Product Identify the main side product Start->Identify_Side_Product O_Formylation O-Formylation Identify_Side_Product->O_Formylation Hydroxyl group formylated Di_Formylation Di-formylation Identify_Side_Product->Di_Formylation Multiple formyl groups added Polymerization Polymerization/Resin Identify_Side_Product->Polymerization Tarry/polymeric material Solution_O Use milder conditions. Choose N-selective reagent. O_Formylation->Solution_O Solution_Di Adjust stoichiometry (reduce formylating agent). Di_Formylation->Solution_Di Solution_Poly Lower temperature. Reduce reaction time. Polymerization->Solution_Poly End Selectivity Improved Solution_O->End Solution_Di->End Solution_Poly->End

Caption: Decision tree for addressing side product formation.

References

Technical Support Center: Enhancing N-Formyl-2-aminophenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Formyl-2-aminophenol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

This compound is a solid compound with limited aqueous solubility.[1][2] Published data indicates its solubility in the following common solvents:

SolventConcentration (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)1.07.29
Dimethylformamide (DMF)1.07.29
Phosphate-Buffered Saline (PBS, pH 7.2)0.16 - 0.21.17 - 1.46

Note: Solubility can vary between different batches of the compound and depending on factors such as purity, crystalline form, and temperature.[1]

Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer. What is causing this and how can I prevent it?

This phenomenon, often referred to as "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous buffer in which it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of solution. To prevent this, consider the following:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help maintain the compound's solubility.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your experiment can tolerate, typically below 0.5% (v/v), to minimize its potential effects on cell viability and assay performance.

  • Gentle Mixing: Ensure thorough but gentle mixing after each dilution step to aid in the dissolution process.

Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

Yes, adjusting the pH can influence the solubility of this compound. As a phenolic compound, its solubility is expected to be pH-dependent. In alkaline conditions, the phenolic hydroxyl group can deprotonate, forming a more soluble phenolate salt. Conversely, in acidic conditions, the amino group can be protonated, which may also affect solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific assay conditions.

Q4: Are there any alternative methods to enhance the aqueous solubility of this compound?

For compounds with poor aqueous solubility, the use of cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes. This can significantly enhance the aqueous solubility and stability of the guest molecule without altering its chemical structure.

Troubleshooting Guides

Issue: Difficulty in preparing a concentrated aqueous stock solution of this compound.

Possible Cause:

  • Low intrinsic aqueous solubility of the compound.

Solutions:

  • Co-solvent System: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer.

  • pH Adjustment: Experimentally determine the pH at which this compound exhibits maximum solubility. Prepare your buffer at this optimal pH.

  • Cyclodextrin Complexation: Formulate this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility.

Issue: Inconsistent results or loss of compound activity in the in vitro assay.

Possible Cause:

  • Precipitation of the compound in the assay medium over time.

  • Degradation of the compound in the assay buffer.

Solutions:

  • Solubility Confirmation: Before conducting your assay, visually inspect your final working solution under a microscope to ensure no precipitation has occurred. You can also centrifuge the solution and measure the concentration of the supernatant to confirm the soluble concentration.

  • Fresh Preparations: Prepare fresh stock solutions and working solutions for each experiment to minimize the risk of degradation.

  • Stability Assessment: If you suspect degradation, you can assess the stability of this compound in your assay buffer over the time course of your experiment using analytical techniques such as HPLC.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution into Aqueous Buffer

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous assay buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 1 mg/mL.

  • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Perform serial dilutions of the DMSO stock solution into your pre-warmed aqueous assay buffer to reach the desired final concentration. For example, to achieve a 10 µM final concentration from a 1 mg/mL (7.29 mM) stock, you can perform a 1:10 dilution followed by a 1:72.9 dilution.

  • Mix gently by inversion or pipetting after each dilution step.

Protocol 2: pH-Dependent Solubility Assessment

Materials:

  • This compound powder

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of each buffer.

  • Incubate the tubes on a shaker or rotator at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement Experimental Workflow for Solubility Enhancement of this compound cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Assay Preparation & Validation A This compound Powder B Determine Baseline Solubility in Aqueous Buffer A->B C Co-Solvent (e.g., DMSO) Stock Preparation B->C If solubility is low D pH Adjustment of Buffer B->D If solubility is low E Cyclodextrin Complexation B->E If solubility is low F Serial Dilution into Assay Medium C->F D->F E->F G Final Concentration in In Vitro Assay F->G H Validate Solubility & Absence of Precipitation G->H

Caption: Workflow for improving the solubility of this compound.

Antioxidant_Signaling_Pathway Hypothetical Antioxidant Mechanism of this compound cluster_0 Cellular Environment cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage leads to NFAP This compound Scavenging ROS Scavenging (HAT/SET Mechanisms) NFAP->Scavenging mediates Scavenging->ROS neutralizes Scavenging->Damage prevents

Caption: this compound's potential antioxidant signaling pathway.

References

Preventing oxidation of 2-aminophenol during synthesis and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation in 2-aminophenol during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 2-aminophenol, which should be a white crystalline powder, discolored (yellow, tan, or brown)?

A1: The discoloration of 2-aminophenol is a common issue caused by oxidation.[1][2] When exposed to atmospheric oxygen and/or light, 2-aminophenol oxidizes to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[2][3][4] This indicates that the reagent has degraded and may introduce impurities into your experiments.[1]

Q2: What are the primary factors that accelerate the oxidation of 2-aminophenol?

A2: Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the main driver of oxidation.[2]

  • Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[2][5]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[2][6]

  • Metal Ions: Trace amounts of metal ions, especially copper (Cu²+), can act as powerful catalysts for the oxidation process.[2]

Q3: Which of the aminophenol isomers is the most stable?

A3: 3-Aminophenol is generally more stable and less susceptible to oxidation under atmospheric conditions compared to 2-aminophenol and 4-aminophenol.[2] Both ortho- and para-isomers are highly prone to oxidation and readily form colored products.[2]

Q4: How can I prevent my 2-aminophenol solutions from degrading during HPLC analysis?

A4: To ensure the stability and integrity of 2-aminophenol solutions for HPLC analysis, it is critical to add an antioxidant to your sample solvent (diluent) and/or mobile phase.[2] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[2] Additionally, you should always prepare samples fresh immediately before injection and protect them from light using amber vials.[2]

Q5: Are there general recommendations for the long-term storage of solid 2-aminophenol?

A5: Yes. For long-term storage, solid 2-aminophenol should be kept in a tightly sealed, opaque (amber) container to protect it from air and light.[1][3] The container headspace should be purged with an inert gas like nitrogen or argon before sealing.[1][7] It is best to store the container in a cool (2-8°C), dry, and dark location.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The solid 2-aminophenol in the bottle is already discolored.

  • Possible Cause: The reagent has been exposed to air and/or light during previous use or storage.[2] The age of the reagent can also be a factor, as aminophenols have a limited shelf life, especially after the bottle has been opened.[2]

  • Solution:

    • Best Practice: It is highly recommended to use a fresh, unopened bottle of the reagent to ensure the purity of your starting material and avoid complications in your synthesis and purification.[2]

    • Alternative: For less sensitive applications, the material can be purified. Recrystallization from hot water (while maintaining an inert atmosphere over the hot solution) or sublimation are potential methods.[1][8] However, this may not be feasible for all users and using fresh material is preferable.

Issue 2: My 2-aminophenol solution turns yellow/brown shortly after preparation.

  • Possible Causes:

    • Dissolved Oxygen: The solvent used for the solution contains dissolved oxygen.[2]

    • No Antioxidant: The solution lacks a stabilizing agent.

    • Light Exposure: The solution is being exposed to ambient or UV light.[2]

    • Metal Ion Contamination: Trace metal ions from glassware or the solvent are catalyzing the oxidation.[2]

  • Solutions:

    • Deoxygenate Solvents: Before dissolving the 2-aminophenol, deoxygenate your solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.[2] Alternatively, for more rigorous applications, use the freeze-pump-thaw method (repeated three times).[9][10]

    • Add an Antioxidant: Immediately after dissolving the solid, add an appropriate antioxidant to the solution. See Table 1 for recommendations.[2]

    • Protect from Light: Prepare and store the solution in an amber glass vial or a clear vial wrapped in aluminum foil.[2]

    • Use High-Purity Materials: Use high-purity solvents and ensure all glassware is thoroughly cleaned to remove trace metals. If metal contamination is suspected, consider adding a chelating agent like EDTA, but first verify its compatibility with your reaction.[2]

Issue 3: My reaction yield is low, and I see many colored impurities during work-up.

  • Possible Cause: The 2-aminophenol or an intermediate is oxidizing under the reaction conditions.

  • Solution:

    • Implement Air-Free Techniques: For synthesis, it is crucial to handle 2-aminophenol and its reactions under an inert atmosphere.[11][12] This can be achieved using a glovebox or a Schlenk line.[9][13] These techniques prevent exposure to atmospheric oxygen throughout the process.

    • Ensure All Reagents are Deoxygenated: In addition to the main solvent, ensure any liquid reagents or solutions added during the reaction are also properly deoxygenated.

    • Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of nitrogen or argon. This includes reagent transfers, taking samples, and the work-up process (e.g., filtration, extraction).[10][11]

Data Presentation

Table 1: Recommended Antioxidants for 2-Aminophenol Solutions

AntioxidantRecommended Concentration (w/v)Application NotesCitations
Ascorbic Acid (Vitamin C)0.01 - 0.1%Highly effective as a reducing agent in aqueous solutions, especially for stabilizing HPLC samples.[2]
Sodium Metabisulfite0.05 - 0.5%A strong reducing agent, can be very effective in preventing discoloration.[2]
Glutathione1.0 mMCan completely attenuate cytotoxicity induced by aminophenol metabolites in certain biological systems.[14]
N-acetyl-L-cysteine (NAC)2.0 mMCan partially attenuate cytotoxicity from aminophenol metabolites.[14]
Butylated hydroxytoluene (BHT)VariesA radical scavenger, often used in organic solvents. Effectiveness can vary depending on the system.[7][14]

Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

  • Assemble your solvent container (e.g., a Schlenk flask).

  • Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.

  • Provide a second, shorter needle through the septum as a gas outlet.

  • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[2]

  • Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Preparation of a Stabilized 2-Aminophenol Solution for Analysis

  • Solvent Preparation: Prepare the desired solvent (diluent). Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v) and mix thoroughly until it is completely dissolved.[2]

  • Deoxygenation: Sparge the antioxidant-containing solvent with nitrogen or argon for 15 minutes as described in Protocol 1.

  • Solution Preparation: In an amber vial, accurately weigh the required amount of 2-aminophenol.

  • Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration.

  • Cap the vial tightly. If storing for any period before analysis, flush the headspace of the vial with inert gas before sealing.

  • Analyze the sample as soon as possible.

Protocol 3: Basic Setup for Synthesis Using a Schlenk Line

  • Glassware Preparation: Ensure all glassware (Schlenk flasks, dropping funnels, etc.) is thoroughly dried in an oven (e.g., overnight at >120°C) to remove adsorbed water.[9]

  • Assembly: Quickly assemble the glassware while still hot and connect it to the Schlenk line via flexible tubing.

  • Evacuate-Refill Cycles: Evacuate the air from the glassware using the vacuum pump on the Schlenk line, then refill the glassware with an inert gas (nitrogen or argon).[9] Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[9]

  • Reagent Addition: Introduce deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe.[9] Add solid reagents under a strong counterflow of inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is often achieved by connecting the top of the condenser to a gas bubbler.

  • Work-up: Conduct all subsequent manipulations, such as cooling, filtering (using a Schlenk filter stick), and solvent removal, under the inert atmosphere provided by the Schlenk line.[11]

Visualizations

G cluster_storage Storage Troubleshooting cluster_synthesis Synthesis & Solution Troubleshooting s_start Solid 2-aminophenol is discolored s_q1 Is high purity critical? s_start->s_q1 s_fresh Action: Discard and use a fresh, unopened bottle. s_q1->s_fresh Yes s_purify Action: Purify by recrystallization or sublimation under inert gas. s_q1->s_purify No s_prevent Prevention: - Store in sealed, opaque container. - Purge with N2/Ar. - Store at 2-8°C in the dark. s_fresh->s_prevent s_purify->s_prevent sol_start Solution turns color / Reaction has low yield sol_c1 Use deoxygenated solvents (Sparging or Freeze-Pump-Thaw) sol_start->sol_c1 sol_c2 Add an antioxidant (e.g., Ascorbic Acid) sol_c1->sol_c2 sol_c3 Work under inert atmosphere (Schlenk line or Glovebox) sol_c2->sol_c3 sol_c4 Protect from light (Amber vials / Foil) sol_c3->sol_c4 sol_end Stable Solution / Improved Yield sol_c4->sol_end

Caption: A logical workflow for troubleshooting 2-aminophenol oxidation issues.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase p1 1. Oven-dry all glassware p2 2. Assemble glassware on Schlenk line p1->p2 p3 3. Perform 3x Evacuate-Refill cycles p2->p3 p4 4. Prepare deoxygenated solvents & reagents p3->p4 r1 5. Transfer reagents under inert gas p4->r1 r2 6. Run reaction under positive N2/Ar pressure r1->r2 r3 7. Monitor reaction r2->r3 w1 8. Quench/work-up under inert gas r3->w1 w2 9. Filter using Schlenk techniques w1->w2 w3 10. Remove solvent under vacuum w2->w3 w4 11. Store final product under inert gas w3->w4

Caption: Experimental workflow for synthesis using air-sensitive techniques.

G AP 2-Aminophenol Radical 2-Aminophenoxyl Radical AP->Radical Oxidation Conditions O₂, Light, Metal Ions (Cu²⁺), High pH Conditions->Radical APX 2-Aminophenoxazin-3-one Radical->APX Dimerization & Further Oxidation Polymers Other Colored Polymeric Products Radical->Polymers

Caption: Simplified pathway for the oxidation of 2-aminophenol.

References

Side reactions to consider in the synthesis of N-Formyl-2-aminophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Formyl-2-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider during the N-formylation of 2-aminophenol?

The primary side reactions include O-formylation of the hydroxyl group, di-formylation (on both the nitrogen and oxygen atoms), intramolecular cyclization to form 2-benzoxazole, and polymerization of the starting material or product. The prevalence of these side reactions is highly dependent on the choice of formylating agent, reaction conditions (temperature, solvent, catalysts), and the purity of the starting materials.

Q2: How can I selectively achieve N-formylation over O-formylation?

Several strategies can be employed to favor N-formylation:

  • Choice of Reagent: Using formylating agents known for high N-selectivity is crucial. Formic acid in the presence of a coupling agent or acetic formic anhydride at low temperatures often provides good selectivity.[1] Some methods report that O-formylation of phenols is unsuccessful under their specific conditions, highlighting the importance of the chosen protocol.[1]

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor the kinetically preferred N-formylation. The amino group in 2-aminophenol is typically more nucleophilic than the hydroxyl group.

  • pH Control: Maintaining a slightly acidic to neutral pH can help to protonate the amino group to a lesser extent than the hydroxyl group, thereby preserving its nucleophilicity for the formylation reaction.

Q3: What causes the formation of 2-benzoxazole as a byproduct?

The formation of 2-benzoxazole is a significant side reaction that can occur during the formylation of 2-aminophenol, especially when using formic acid at elevated temperatures.[2][3][4] The reaction proceeds through the initial N-formylation, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Q4: Can polymerization occur during the synthesis?

Yes, 2-aminophenol and its derivatives can be susceptible to oxidation and subsequent polymerization, especially at elevated temperatures or in the presence of air and certain catalysts. This often results in the formation of dark, insoluble materials, which can complicate purification and reduce the yield of the desired product. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of this compound 1. Incomplete reaction. 2. Significant formation of side products (O-formylation, benzoxazole). 3. Decomposition or polymerization of starting material/product. 4. Loss of product during workup and purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions to favor N-formylation (see FAQ Q2). To avoid benzoxazole formation, consider using milder conditions or alternative formylating agents to formic acid at high temperatures. 3. Use high-purity, colorless 2-aminophenol. Run the reaction under an inert atmosphere. 4. Optimize the extraction and crystallization steps to minimize product loss.
Presence of O-Formyl-2-aminophenol Impurity Reaction conditions favor formylation of the hydroxyl group (e.g., high temperature, strongly acidic conditions, non-selective formylating agent).* Lower the reaction temperature. * Use a formylating agent with known high N-selectivity (e.g., acetic formic anhydride at low temperature). * Employ a catalyst that selectively activates the amino group.
Significant Formation of 2-Benzoxazole Use of formic acid at elevated temperatures, which promotes intramolecular cyclization.* Avoid high reaction temperatures when using formic acid. * Consider using a different formylating agent that does not require high heat. * If formic acid must be used, carefully control the temperature and reaction time. A two-step process where formylation is performed at a low temperature, followed by careful workup without excessive heating, might be beneficial.
Formation of Dark, Insoluble Byproducts Polymerization of 2-aminophenol or the product due to oxidation or high temperatures.* Use purified, colorless 2-aminophenol. * Degas solvents before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). * Avoid excessive heating.
Difficulty in Purifying the Product Presence of multiple side products with similar polarities to the desired this compound.* Optimize the reaction to minimize side product formation. * Employ column chromatography with a carefully selected solvent system for separation. * Recrystallization from a suitable solvent system can also be effective. Consider a multi-step purification process if necessary.

Experimental Protocols

Key Experiment: N-Formylation of 2-Aminophenol using Formic Acid and Acetic Anhydride

This protocol is designed to favor N-formylation while minimizing common side reactions.

Materials:

  • 2-Aminophenol

  • Formic acid (98-100%)

  • Acetic anhydride

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol in toluene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of formic acid and acetic anhydride (to form acetic formic anhydride in situ) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Outcome: This method generally provides a good yield of the N-formylated product with minimal O-formylation due to the low reaction temperature and the nature of the formylating agent. The formation of benzoxazole is also minimized by avoiding high temperatures.

Visualizing Reaction Pathways

Side_Reactions AP 2-Aminophenol NFP This compound (Desired Product) AP->NFP N-Formylation (Main Reaction) OFP O-Formyl-2-aminophenol (Side Product) AP->OFP O-Formylation POLY Polymeric Byproducts AP->POLY Polymerization FA Formylating Agent (e.g., HCOOH) DFP N,O-Diformyl-2-aminophenol (Side Product) NFP->DFP O-Formylation BZX 2-Benzoxazole (Side Product) NFP->BZX Intramolecular Cyclization (-H2O) OFP->DFP N-Formylation Experimental_Workflow start Start: 2-Aminophenol reaction Formylation Reaction (e.g., Acetic Formic Anhydride, 0-25 °C) start->reaction quench Aqueous Workup (NaHCO3 solution) reaction->quench extract Extraction (Ethyl Acetate) quench->extract dry Drying and Concentration extract->dry purify Purification (Column Chromatography) dry->purify product Pure this compound purify->product

References

Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminophenol and its derivatives?

A1: The most prevalent method for synthesizing 2-aminophenol derivatives is the reduction of the corresponding 2-nitrophenol. Several reduction strategies are widely employed, including:

  • Catalytic Hydrogenation: This method uses catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean and efficient method.[1]

  • Béchamp Reduction: A classical method that uses iron metal in an acidic medium (e.g., hydrochloric or acetic acid).[2][3] It is a cost-effective option.[4]

  • Other Reducing Agents: A variety of other reagents can be used, such as sodium hydrosulfite, sodium sulfide, or tin(II) chloride.[1] The choice of reducing agent can be critical for reactions involving sensitive functional groups.

Q2: I am observing the formation of colored impurities in my final product. What is the likely cause?

A2: 2-Aminophenol and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as reddish-brown to dark solids.[5] Exposure to air, especially under neutral or basic conditions, can accelerate this process. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and to store the final product under inert gas and protected from light.

Q3: Can I selectively reduce one nitro group in a dinitrophenol derivative?

A3: Yes, selective reduction is possible. For instance, in the case of 2,4-dinitrophenol, the ortho nitro group is preferentially reduced.[6] This selectivity is attributed to the inductive effect of the hydroxyl group, which makes the ortho nitro group more electrophilic.[6] Reagents like sodium sulfide can be employed for such selective reductions.[1]

Q4: What are the key safety precautions to consider during the synthesis of 2-aminophenol derivatives?

A4: Safety is paramount. Key considerations include:

  • Toxicity: 2-Aminophenol may cause allergic dermatitis and methemoglobinemia.[7] Handle the compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.

  • Acid Handling: The use of strong acids like hydrochloric acid in the Béchamp reduction requires careful handling in a fume hood.

  • Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent runaways.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 2-Aminophenol Derivative

Potential Cause Troubleshooting Steps
Incomplete Reduction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-nitrophenol is fully consumed.[8][9] If the reaction stalls, consider adding more reducing agent or extending the reaction time.
Sub-optimal Reaction Conditions The choice of solvent, temperature, and pH are critical.[8] For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For Béchamp reduction, maintaining an acidic pH is crucial for the reaction to proceed.[3]
Product Loss During Work-up 2-Aminophenols can have moderate solubility in water, especially hot water.[5][10] Minimize the use of aqueous washes or perform extractions with an appropriate organic solvent (e.g., ethyl acetate) to recover dissolved product.[8]
Side Reactions In catalytic hydrogenation, over-reduction or dehalogenation (for halogenated derivatives) can occur if not properly controlled.[9] Optimize catalyst loading, hydrogen pressure, and reaction time.

Issue 2: Multiple Spots on TLC After Reaction Completion

Potential Cause Troubleshooting Steps
Unreacted Starting Material As mentioned above, ensure the reaction goes to completion by monitoring with TLC.[9]
Formation of Regioisomers If the synthesis starts from a nitration step, the formation of regioisomers is a common issue.[9] These isomers can be difficult to separate due to similar polarities.[9] Careful control of nitration temperature can minimize their formation.[9] Purification via column chromatography or recrystallization may be necessary.
Oxidation Products The appearance of colored spots on the TLC plate can indicate oxidation.[9] Work up the reaction promptly after completion and consider using an antioxidant during purification if the product is particularly sensitive.
Byproducts from Reduction Strong, non-selective reducing agents might lead to the formation of other byproducts.[8] For example, in reductive amination, direct reduction of a ketone starting material can occur.[8] Choosing a milder, more selective reducing agent can mitigate this.

Data Presentation: Comparison of Reduction Methods

Reduction Method Typical Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel, various solvents (e.g., ethanol, ethyl acetate), room temperature to moderate heat.[1]High yields, clean reactions, catalyst can often be recovered and reused.Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and pyrophoric, potential for dehalogenation.[9]
Béchamp Reduction Iron powder, HCl or Acetic Acid, in water or ethanol, heated to reflux.[1][2][3]Cost-effective, uses readily available materials.[4]Generates large amounts of iron sludge waste, which can complicate product isolation; reaction work-up can be cumbersome.[4][7][11]
Sodium Sulfide Reduction Na₂S or NaSH, often in aqueous or alcoholic solution.[1]Can be used for selective reduction of one nitro group in dinitro compounds.[1]Can result in lower yields, and the wastewater can contain significant pollutants.[7]
Tin(II) Chloride Reduction SnCl₂, typically in concentrated HCl.[1]Effective for a wide range of nitro compounds.Generates tin-based waste products which are environmentally problematic.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Nitrophenols
  • Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitrophenol derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminophenol derivative can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Béchamp Reduction of 2-Nitrophenols
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (typically 3-5 equivalents) and a solvent such as a mixture of ethanol and water.[3]

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the stirred suspension.[3]

  • Substrate Addition: Heat the mixture to reflux and add the 2-nitrophenol derivative, either as a solid portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor the disappearance of the starting material by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it while hot to remove the iron and iron oxides. Alternatively, add a base (like sodium carbonate or sodium hydroxide) to precipitate iron hydroxides, then filter.[3]

  • Extraction & Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate).[3] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Visualizations

Experimental_Workflow General Experimental Workflow for 2-Aminophenol Synthesis start Start: 2-Nitrophenol Derivative reaction Reduction Reaction (e.g., Catalytic Hydrogenation or Béchamp Reduction) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product: 2-Aminophenol Derivative characterization->product

Caption: General experimental workflow for the synthesis of 2-aminophenol derivatives.

Troubleshooting_Guide Troubleshooting Guide for Low Yield or Impurities start Problem Observed: Low Yield or Impurities on TLC incomplete_reduction Is the starting material fully consumed? start->incomplete_reduction multiple_spots Are there multiple spots on TLC? incomplete_reduction->multiple_spots Yes optimize_reaction Optimize reaction: - Extend reaction time - Add more reducing agent - Check catalyst activity incomplete_reduction->optimize_reaction No check_workup Review work-up procedure for product loss. multiple_spots->check_workup No regioisomers Regioisomers or side products likely. Improve purification (column chromatography). multiple_spots->regioisomers Yes (multiple non-polar spots) oxidation Colored impurities suggest oxidation. Work under inert atmosphere. multiple_spots->oxidation Yes (colored spots)

Caption: Troubleshooting decision tree for common synthesis issues.

References

Challenges in the purification of p-aminophenol and potential solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of p-aminophenol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of p-aminophenol.

Problem 1: Discoloration of p-aminophenol upon storage or during purification.

Cause: Discoloration, often appearing as a darkening or brown tint, is primarily due to the oxidation of p-aminophenol when exposed to air and light.[1] These oxidation byproducts can introduce impurities and interfere with subsequent reactions.[1]

Solution:

  • Purification of Discolored Material: If your p-aminophenol has already discolored, it should be purified before use, typically by recrystallization.[1] The use of decolorizing agents like activated carbon (charcoal) can be effective in removing colored impurities.[1][2]

  • Preventative Measures:

    • Inert Atmosphere: Store and handle p-aminophenol under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][3]

    • Light Protection: Use amber-colored containers or protect the material from light to prevent photo-oxidation.[1][3]

    • Stabilizing Agents: The use of antioxidants and other stabilizing formulations can prevent the oxidation process.[3] Washing the purified product with an aqueous solution of an oxidation stabilizer can also be beneficial.[4]

    • Controlled Environment: Production and storage in a controlled environment with strict regulation of temperature, humidity, and light exposure can prevent oxidation.[3]

    • Innovative Packaging: Utilizing packaging solutions that protect from air, light, and moisture, such as 3-layered aluminum foil bags purged with nitrogen, can maintain purity during storage and transport.[3]

Problem 2: Low yield of purified p-aminophenol after recrystallization.

Cause: Low yields can result from several factors, including suboptimal solvent choice, incorrect temperature control, or losses during filtration and washing. The solubility of p-aminophenol in the chosen solvent at different temperatures is a critical factor.

Solution:

  • Solvent Selection: The ideal recrystallization solvent should dissolve p-aminophenol well at elevated temperatures but poorly at low temperatures. Common solvents include water, ketones (like acetone, methyl ethyl ketone), and aromatic amines (like aniline).[5][6]

  • Temperature Control: Ensure the solution is fully saturated at the higher temperature before cooling. Cool the solution slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.

  • pH Adjustment: The pH of the solution can significantly affect the solubility of p-aminophenol. For aqueous solutions, adjusting the pH to between 6.5 and 7.5 can induce precipitation of the purified product.[4][7] At pH values below 6.2, some p-aminophenol may remain in solution as a salt, leading to lower yields.[7]

  • Minimize Transfer Losses: Be meticulous during the transfer of solutions and crystals to minimize physical loss of the product.

  • Washing Solvent: Use a minimal amount of cold solvent to wash the crystals, as even cold solvent will dissolve some of the product.

Problem 3: Presence of persistent impurities after purification.

Cause: Crude p-aminophenol, especially from the catalytic hydrogenation of nitrobenzene, can contain several impurities such as aniline, o-aminophenol, N-cyclohexyl-p-aminophenol, N-phenyl-p-aminophenol, and 4,4'-diaminodiphenyl ether.[5] Some of these impurities have similar physical and chemical properties to p-aminophenol, making them difficult to remove by simple crystallization.[8]

Solution:

  • Extractive Purification: For impurities like 4,4'-diaminodiphenyl ether and aniline, an extractive purification process can be effective. This involves adjusting the pH of the aqueous feed solution and extracting with a specific organic solvent mixture.[9][10]

    • A process involves adjusting the pH to 4.0-5.0 and extracting with a mixture of aniline and toluene to selectively remove 4,4'-diaminodiphenyl ether.[9][10][11]

  • Salt Formation: Converting p-aminophenol into a salt can alter its solubility characteristics, allowing for the separation of impurities that do not form salts under the same conditions. Four new salts of p-aminophenol with salicylic acid, oxalic acid, L-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid have been synthesized to aid in its removal from paracetamol.[8][12]

  • Combined Purification Methods: A multi-step purification process can be more effective. For instance, washing the crude product with a ketone followed by recrystallization from water.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude p-aminophenol?

A1: P-aminophenol prepared by the catalytic hydrogenation of nitrobenzene is often contaminated with nitrogen-containing organic impurities, including aniline, o-aminophenol, N-cyclohexyl-p-aminophenol, N-phenyl-p-aminophenol, and 4,4'-diaminodiphenyl ether.[5]

Q2: How can I effectively remove 4,4'-diaminodiphenyl ether from my p-aminophenol sample?

A2: An effective method is extractive purification. By adjusting the pH of the aqueous solution containing crude p-aminophenol to a range of 4.0 to 5.0 and then extracting with a mixture of aniline and toluene, you can selectively dissolve the 4,4'-diaminodiphenyl ether into the organic phase.[9][10][11]

Q3: What is the optimal pH for precipitating p-aminophenol from an aqueous solution?

A3: The optimal pH for precipitating p-aminophenol from an aqueous solution is generally between 6.5 and 7.5.[4][7] Within this range, the solubility of p-aminophenol is minimized, allowing for maximum recovery.

Q4: Can I use distillation to purify p-aminophenol?

A4: Yes, distillation can be used, particularly to remove traces of catalysts and high-boiling condensation products. Distillation is typically carried out under reduced pressure in an inert atmosphere.[13] One study reported an 80% recovery of p-aminophenol from an aqueous solution using distillation.[14]

Q5: How does oxidation affect p-aminophenol and how can it be prevented?

A5: Oxidation of p-aminophenol leads to the formation of colored byproducts, which compromises its purity and can interfere with subsequent reactions.[1] To prevent oxidation, it is recommended to store p-aminophenol under an inert atmosphere (e.g., nitrogen), protect it from light using amber containers, and consider using stabilizing agents or antioxidants.[1][3]

Data Presentation

Table 1: Summary of Extractive Purification Parameters for p-Aminophenol

ParameterConditionPurposeReference
pH Adjustment 4.0 - 5.0To prepare the aqueous feed solution for selective extraction of impurities.[9][10][11]
Extraction Solvent Aniline and Toluene MixtureTo selectively dissolve 4,4'-diaminodiphenyl ether.[9][10]
Aniline to Toluene Ratio 4:1 to 1:4 (by volume), preferably 1:1Optimal ratio for the extraction solvent.[10]
Back-extraction pH > 12 (using NaOH or KOH)To recover p-aminophenol from the organic phase for recycling.[11]

Table 2: Impurity Levels in p-Aminophenol Before and After Purification

ImpurityConcentration in Crude ProductConcentration After PurificationPurification MethodReference
4,4'-diaminodiphenyl ether3 mg/mL< 0.001 mg/mL (< 10 ppm)Extractive purification with aniline-toluene at pH 4.8-5.0[9]
4,4'-diaminodiphenyl etherNot specified< 0.05%Washing with methylisobutylketone and recrystallization from water[5]

Experimental Protocols

Protocol 1: Purification of p-Aminophenol by Recrystallization from Water with Decolorizing Charcoal

This protocol is adapted for the purification of discolored p-aminophenol.

  • Dissolution: In a fume hood, weigh 2.1 g of crude p-aminophenol into a 125-mL Erlenmeyer flask. Add 35 mL of water followed by 1.5 mL of concentrated hydrochloric acid to dissolve the amine by forming its hydrochloride salt.[2]

  • Decolorization: If the solution is dark, add 0.1 g of decolorizing charcoal (Norit). Gently heat the mixture on a steam bath for a few minutes.[2]

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The filtrate should be a lighter color.

  • Neutralization and Precipitation: Prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water. Warm the filtered p-aminophenol hydrochloride solution on a steam bath and add the buffer solution in one portion with swirling. This will neutralize the hydrochloride salt and precipitate the free amine.[2]

  • Crystallization: Immediately add 2.0 mL of acetic anhydride while continuing to swirl the solution. Cool the solution in an ice bath to induce crystallization of the purified p-aminophenol.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.[2]

  • Drying: Air dry the crystals under vacuum.[2] For more rigorous drying, a vacuum oven at 60°C for 2 hours can be used.[1]

Protocol 2: Extractive Purification of p-Aminophenol

This protocol is designed to remove impurities like 4,4'-diaminodiphenyl ether.

  • pH Adjustment: Prepare an aqueous feed solution of crude p-aminophenol. Adjust the pH of the solution to between 4.0 and 5.0 using a suitable base (e.g., ammonia or sodium hydroxide).[9][10]

  • Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add the extraction solvent, a 1:1 (v/v) mixture of aniline and toluene. The volume ratio of the aniline-toluene mixture to the aqueous feed solution should be approximately 0.2:1.[11]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The upper organic layer contains the extracted impurities, while the lower aqueous layer contains the purified p-aminophenol.[9]

  • Recovery of p-Aminophenol: Drain the lower aqueous layer. To recover the purified p-aminophenol, adjust the pH of this solution to between 6.5 and 7.5 to precipitate the product.[4]

  • Isolation: Collect the precipitated p-aminophenol by filtration, wash with a small amount of cold water, and dry.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution & Decolorization cluster_filtration Filtration cluster_precipitation Precipitation & Crystallization cluster_isolation Isolation & Drying crude_pap Crude p-Aminophenol dissolve Dissolve in HCl/Water crude_pap->dissolve add_charcoal Add Decolorizing Charcoal dissolve->add_charcoal heat Heat Gently add_charcoal->heat hot_filtration Hot Gravity Filtration heat->hot_filtration Remove Impurities neutralize Neutralize with Buffer hot_filtration->neutralize cool Cool in Ice Bath neutralize->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_pap Pure p-Aminophenol dry->pure_pap

Caption: Workflow for the purification of p-aminophenol by recrystallization.

logical_relationship_oxidation cluster_cause Causes of Degradation cluster_effect Effect cluster_solutions Preventative Solutions pap p-Aminophenol exposure Exposure to Air (Oxygen) & Light oxidation Oxidation exposure->oxidation leads to discoloration Discoloration (Darkening) oxidation->discoloration impurities Formation of Impurities oxidation->impurities inert_atm Inert Atmosphere oxidation->inert_atm prevented by light_protection Light Protection oxidation->light_protection prevented by stabilizers Stabilizing Agents oxidation->stabilizers prevented by controlled_env Controlled Environment oxidation->controlled_env prevented by

Caption: Logical relationship of p-aminophenol oxidation and preventative measures.

References

Validation & Comparative

Comparative analysis of the antioxidant activity of N-Formyl-2-aminophenol vs. ascorbic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antioxidant Activity: N-Formyl-2-aminophenol vs. Ascorbic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and ascorbic acid is challenging due to the limited availability of specific IC50 or equivalent values for this compound in public domain literature. Ascorbic acid, a potent antioxidant, is often used as a positive control in antioxidant assays, and its activity is well-documented.

Compound DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay (AAE/TEAC)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literature
Ascorbic Acid ~5-15 µg/mL[1][2][3]~50 µg/mL[4]Commonly used as a standard for comparison[5][6]

Note: The IC50 values for ascorbic acid can vary depending on the specific experimental conditions. The values presented are indicative of a general range found in the literature.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate the evaluation of the antioxidant potential of novel compounds like this compound, detailed methodologies for three common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with test compound or standard DPPH_sol->Mix Test_cmpd Prepare test compound solutions (various concentrations) Test_cmpd->Mix Std_cmpd Prepare standard (Ascorbic Acid) (various concentrations) Std_cmpd->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temp.) Mix->Incubate Absorbance Measure absorbance (at ~517 nm) Incubate->Absorbance Calculation Calculate % inhibition Absorbance->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

    • Prepare a series of concentrations of the test compound (this compound) and the standard (ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well/cuvette and mix well.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • A blank sample containing only the solvent and DPPH solution should also be prepared.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound/standard.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS stock solution (e.g., 7 mM) ABTS_radical Generate ABTS radical cation (mix and incubate in dark) ABTS_stock->ABTS_radical K2S2O8 Prepare Potassium Persulfate (e.g., 2.45 mM) K2S2O8->ABTS_radical Dilute_ABTS Dilute ABTS radical solution to working concentration ABTS_radical->Dilute_ABTS Mix Mix diluted ABTS radical with test compound or standard Dilute_ABTS->Mix Test_cmpd Prepare test compound solutions Test_cmpd->Mix Std_cmpd Prepare standard (Ascorbic Acid) Std_cmpd->Mix Incubate Incubate at room temperature Mix->Incubate Absorbance Measure absorbance (at ~734 nm) Incubate->Absorbance Calculation Calculate % inhibition Absorbance->Calculation TEAC Determine TEAC value Calculation->TEAC

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and the standard (e.g., Trolox or ascorbic acid).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP reagent with test compound or standard FRAP_reagent->Mix Test_cmpd Prepare test compound solutions Test_cmpd->Mix Std_cmpd Prepare standard (FeSO4 or Ascorbic Acid) Std_cmpd->Mix Std_curve Generate standard curve Std_cmpd->Std_curve Incubate Incubate at 37°C Mix->Incubate Absorbance Measure absorbance (at ~593 nm) Incubate->Absorbance FRAP_value Determine FRAP value Absorbance->FRAP_value Std_curve->FRAP_value

Caption: FRAP Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a ratio of 10:1:1 (v/v/v). The reagent should be prepared fresh.

    • Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid).

  • Assay Procedure:

    • Add the test compound or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored complex at approximately 593 nm.

    • A standard curve is generated using the absorbance values of the standard.

    • The FRAP value of the sample, which is a measure of its reducing power, is determined from the standard curve and is often expressed as µM Fe(II) equivalents or ascorbic acid equivalents.

Antioxidant Mechanisms and Signaling Pathways

This compound

This compound belongs to the class of phenolic amides. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to free radicals, thereby neutralizing them. The presence of an amide group in the structure can influence the antioxidant capacity by affecting the electron density on the aromatic ring and the stability of the resulting phenoxyl radical.

Proposed Antioxidant Mechanism:

Phenolic_Amide_Antioxidant_Mechanism PhenolicAmide This compound (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) (Stabilized) PhenolicAmide->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical H• acceptance FurtherReactions Further reactions leading to non-radical products PhenoxylRadical->FurtherReactions Ascorbic_Acid_Signaling cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms AscorbicAcid Ascorbic Acid DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid e- donation VitaminE_red Reduced Vitamin E (Tocopherol) AscorbicAcid->VitaminE_red Regeneration AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AscorbicAcid->AntioxidantEnzymes Modulation of Activity Nrf2 Nrf2 Pathway Activation AscorbicAcid->Nrf2 Upregulation ROS Reactive Oxygen Species (e.g., O2•-, •OH, H2O2) NeutralizedROS H2O ROS->NeutralizedROS Reduction VitaminE_ox Oxidized Vitamin E (Tocopheroxyl Radical) VitaminE_ox->VitaminE_red

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for N-Formyl-2-aminophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-Formyl-2-aminophenol, the selection of a robust and reliable quantification method is paramount. While specific, validated High-Performance Liquid Chromatography (HPLC) methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for method development and validation. By drawing comparisons from validated methods for structurally similar compounds, primarily 2-aminophenol and 4-aminophenol, this document offers a practical starting point for establishing a precise and accurate analytical procedure.

The quantification of this compound is critical in various stages of pharmaceutical development and research. Ensuring the purity of active pharmaceutical ingredients (APIs), monitoring degradation products, and conducting pharmacokinetic studies all rely on dependable analytical techniques. HPLC stands out as a powerful and versatile tool for these purposes due to its high resolution, sensitivity, and specificity.

This guide presents a comparative summary of HPLC methods used for related aminophenol isomers, outlines a general experimental protocol for method validation, and provides a logical workflow for the development and validation process.

Comparative Analysis of HPLC Methods for Related Aminophenol Isomers

To facilitate the development of an HPLC method for this compound, a review of established methods for its isomers and related compounds is invaluable. The following table summarizes the key chromatographic parameters from several validated HPLC methods for 2-aminophenol and 4-aminophenol. These parameters can serve as a foundation for optimizing the separation and detection of this compound.

Analyte(s)Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Validation Parameters
2-Aminophenol, 4-AminophenolC18Acetonitrile/Water with phosphoric acidNot SpecifiedNot SpecifiedSpecificity, Linearity, Accuracy, Precision, LOD, LOQ
4-Aminophenol (in Paracetamol)Zorbax Eclipse Plus C18 (250 x 4.6mm, 5 µm)Gradient: Phosphate buffer (pH 6.3) and Acetonitrile1.0245Specificity, Linearity, Range, Accuracy, Precision, LOQ, LOD, Robustness, Stability
4-Aminophenol (in Paracetamol)Zorbax SB-Aq (50 x 4.6 mm, 5 µm)Gradient: Sodium octanesulfonate solution (pH 3.2) and Methanol1.0225Specificity, Linearity, Accuracy, Precision, LOQ
4-AminophenolPrimesep 100 (mixed-mode)Isocratic: Water, Acetonitrile, and Sulfuric acid or Perchloric acid bufferNot Specified275Not Specified

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocol: A General Framework for HPLC Method Validation

A comprehensive validation process is essential to ensure that the developed HPLC method is suitable for its intended purpose. The following protocol, based on International Council for Harmonisation (ICH) guidelines, outlines the key experiments required for validating an HPLC method for the quantification of this compound.

System Suitability

Before commencing validation experiments, the suitability of the chromatographic system must be established. This is typically achieved by injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as:

  • Peak Area Reproducibility (Precision): The relative standard deviation (RSD) of the peak areas should be less than a predefined limit (e.g., <1%).

  • Tailing Factor: The symmetry of the analyte peak should be within an acceptable range (e.g., 0.8 - 1.5).

  • Theoretical Plates: A measure of column efficiency, which should exceed a minimum value (e.g., >2000).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the analyte peak is resolved from any degradant peaks.

  • Analysis of Placebo/Blank Samples: Injecting a sample containing all components except the analyte to ensure no interfering peaks are observed at the retention time of this compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations.

  • Analysis: Inject each solution in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these spiked samples in triplicate.

  • Evaluation: Calculate the percentage recovery at each level. The mean recovery should be within an acceptable range (e.g., 98-102%).

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

  • Repeatability (Intra-day Precision): The precision of the method over a short interval of time with the same analyst and equipment. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision (Inter-day and Inter-analyst Precision): The precision of the method when conducted on different days, by different analysts, or with different equipment.

  • Evaluation: The RSD for the replicate measurements should be within an acceptable limit (e.g., <2%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations to critical method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Evaluation: Assess the effect of these changes on system suitability parameters.

Logical Workflow for HPLC Method Development and Validation

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the quantification of this compound.

HPLC_Method_Validation_Workflow start Define Analytical Target Profile (ATP) - Analyte: this compound - Matrix, Required LOQ, etc. method_dev Method Development & Optimization - Column Selection - Mobile Phase Selection - Detection Wavelength - Sample Preparation start->method_dev pre_val Pre-Validation Assessment - System Suitability - Specificity (Initial Check) method_dev->pre_val validation_protocol Develop & Approve Validation Protocol pre_val->validation_protocol validation_execution Execute Method Validation Experiments validation_protocol->validation_execution specificity Specificity (Forced Degradation) validation_execution->specificity linearity Linearity & Range validation_execution->linearity accuracy Accuracy (Recovery) validation_execution->accuracy precision Precision (Repeatability & Intermediate) validation_execution->precision lod_loq LOD & LOQ validation_execution->lod_loq robustness Robustness validation_execution->robustness data_analysis Data Analysis & Evaluation - Compare against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for HPLC Method Development and Validation.

By following the structured approach outlined in this guide, researchers and scientists can confidently develop and validate a robust HPLC method for the accurate quantification of this compound, ensuring the quality and reliability of their analytical data.

Comparing the antifungal efficacy of N-Formyl-2-aminophenol with commercial fungicides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of N-Formyl-2-aminophenol derivatives against established commercial fungicides. Due to the limited availability of direct studies on this compound, this guide focuses on the antifungal potential of its core structure, o-aminophenol, through the examination of its derivatives. The data presented is compiled from various scientific studies and is intended to provide a preliminary assessment for research and development purposes.

Executive Summary

The exploration of novel antifungal agents is critical in overcoming the challenges of increasing drug resistance and the demand for safer, more effective treatments. This compound, a derivative of o-aminophenol, represents a class of compounds with potential antifungal properties. This guide synthesizes available data to compare the in vitro efficacy of o-aminophenol derivatives with that of widely used commercial fungicides, offering insights into their potential as a foundation for new antifungal drug development.

Data Presentation: In Vitro Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values for o-aminophenol derivatives and commercial fungicides against various fungal pathogens. It is important to note that the data is collated from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Antifungal Activity of o-Aminophenol Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
2-Aminobenzoxazole derivative 3aFusarium oxysporum9.68[1]
2-Aminobenzoxazole derivative 3bFusarium oxysporum15.95[1]
2-Aminobenzoxazole derivative 3cFusarium oxysporum10.69[1]
2-Aminobenzoxazole derivative 3eFusarium oxysporum11.23[1]
2-Aminobenzoxazole derivative 3mFusarium oxysporum10.84[1]
2-Aminobenzoxazole derivative 3vFusarium oxysporum2.40[1]

Table 2: Antifungal Activity of Commercial Fungicides

FungicideFungal SpeciesMIC/EC50 (µg/mL)Reference
HymexazolFusarium oxysporumEC50: 1.336[2]
FluconazoleCandida albicansMIC Range: <0.002 - >256[2]
ItraconazoleAspergillus fumigatusMIC Range: 0.031 - 16[3]
VoriconazoleAspergillus fumigatusMIC Range: 0.031 - 16[3]
Amphotericin BCandida albicansMIC Range: 0.003 - 0.25[2]
CaspofunginCandida albicansMIC Range: <0.002 - 0.06[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

  • Preparation of Antifungal Agent Stock Solutions: The test compounds (o-aminophenol derivatives or commercial fungicides) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid medium appropriate for fungal growth, such as RPMI-1640 with L-glutamine buffered with MOPS.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature and duration. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 colony-forming units (CFU)/mL, corresponding to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[4] This can be assessed visually or by using a spectrophotometric plate reader.

Determination of Half Maximal Effective Concentration (EC50) via Agar Dilution Method

This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

  • Preparation of Fungicide-Amended Agar: Stock solutions of the test compounds are prepared in an appropriate solvent. These are then added to molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

  • Plating: The fungicide-amended agar is poured into Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature for fungal growth for a specified period.

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no fungicide. The EC50 value is then determined by probit analysis of the inhibition data.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in Microtiter Plate Compound_Prep->Serial_Dilution Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Comparison Comparison with Commercial Fungicides MIC_Determination->Data_Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Proposed Antifungal Mechanism of Action for Aminophenol Derivatives

The precise signaling pathways affected by this compound are not yet fully elucidated. However, based on the known mechanisms of phenolic compounds, a plausible mechanism involves the disruption of the fungal cell membrane and interference with key cellular processes. The high antimicrobial activity of aminophenols has also been linked to the formation of intramolecular hydrogen bonds.[5]

mechanism_of_action cluster_compound Aminophenol Derivative cluster_fungal_cell Fungal Cell cluster_outcome Outcome Aminophenol This compound (or derivative) Cell_Membrane Cell Membrane Disruption Aminophenol->Cell_Membrane Direct Interaction Ergosterol_Pathway Ergosterol Biosynthesis Inhibition Aminophenol->Ergosterol_Pathway Enzyme Inhibition Metabolic_Pathways Interference with Metabolic Pathways Aminophenol->Metabolic_Pathways Oxidative_Stress Induction of Oxidative Stress (ROS) Aminophenol->Oxidative_Stress Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Ergosterol_Pathway->Cell_Membrane Metabolic_Pathways->Fungal_Cell_Death Oxidative_Stress->Fungal_Cell_Death

Caption: Putative mechanism of action for aminophenol-based antifungal agents.

Conclusion

The available data suggests that derivatives of o-aminophenol exhibit promising antifungal activity against a range of pathogenic fungi. In some instances, the efficacy of these derivatives, as indicated by their MIC or EC50 values, is comparable to that of commercial fungicides like hymexazol. However, a comprehensive and direct comparison with a broader spectrum of commercial fungicides under standardized conditions is necessary to fully ascertain their potential. The proposed mechanism of action, involving cell membrane disruption and interference with vital cellular pathways, offers a solid basis for further investigation and optimization of this class of compounds. Future research should focus on synthesizing and evaluating this compound and a wider array of its derivatives to establish a clear structure-activity relationship and to perform head-to-head comparisons with leading commercial fungicides.

References

In Vitro Antioxidant Profile: A Comparative Analysis of N-Formyl-2-aminophenol Against Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 8, 2025

This guide provides a comprehensive in vitro comparison of the antioxidant activity of N-Formyl-2-aminophenol against a panel of well-established natural antioxidants, including Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and the flavonoid Quercetin. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antioxidant compounds.

Comparative Antioxidant Activity: DPPH Radical Scavenging

The antioxidant potential of this compound and selected natural antioxidants was evaluated based on their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The half-maximal inhibitory concentration (IC50), representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was used as a primary metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

CompoundClassDPPH Radical Scavenging IC50 (µg/mL)
This compound Aminophenol Derivative3.23
Ascorbic Acid (Vitamin C)Vitamin6.1 - 10.65[1][2]
α-Tocopherol (Vitamin E)Vitamin25 - 42.86[3][4]
QuercetinFlavonoid0.55 - 19.17[5]

Note: The IC50 values for the natural antioxidants are presented as a range compiled from various studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for standard in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound and standard antioxidants are prepared.

  • A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the reaction mixture with the antioxidant.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test compound and standard antioxidants are prepared.

  • A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is recorded after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in the presence of an antioxidant is monitored spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37 °C before use.

  • A small volume of the test compound/standard is mixed with a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of antioxidant).

Visualizations: Workflows and Pathways

To further elucidate the experimental and biological context of this comparative analysis, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Reagent Preparation Reagent Preparation Reagent Preparation->Incubation Spectrophotometry Spectrophotometry Incubation->Spectrophotometry Calculate % Inhibition Calculate % Inhibition Spectrophotometry->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Experimental workflow for in vitro antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates Antioxidant Antioxidant (e.g., Aminophenol) Antioxidant->Keap1 Modulates ARE ARE Antioxidant Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant Enzymes Gene Transcription Nrf2_n->ARE Binds

Caption: The Nrf2 antioxidant response element signaling pathway.

logical_relationship Comparative Analysis Comparative Analysis This compound This compound Comparative Analysis->this compound Natural Antioxidants Natural Antioxidants Comparative Analysis->Natural Antioxidants In Vitro Assays In Vitro Assays This compound->In Vitro Assays Natural Antioxidants->In Vitro Assays DPPH DPPH In Vitro Assays->DPPH ABTS ABTS In Vitro Assays->ABTS FRAP FRAP In Vitro Assays->FRAP Quantitative Data (IC50) Quantitative Data (IC50) DPPH->Quantitative Data (IC50) ABTS->Quantitative Data (IC50) FRAP->Quantitative Data (IC50) Performance Evaluation Performance Evaluation Quantitative Data (IC50)->Performance Evaluation

Caption: Logical relationship of the comparative antioxidant analysis.

References

A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is paramount. This guide provides an objective comparison of three widely-used antioxidant assays—DPPH, ABTS, and FRAP—specifically for the evaluation of phenolic compounds. We delve into the principles, provide detailed experimental protocols, and present a comparative analysis of their performance with supporting data.

The antioxidant activity of phenolic compounds is a key area of investigation in the fields of nutrition, pharmacology, and cosmetic science. Attributed to their ability to scavenge free radicals, chelate metal ions, and modulate enzymatic activity, these compounds are pivotal in mitigating oxidative stress, a factor implicated in numerous chronic diseases. The selection of an appropriate assay to measure this antioxidant potential is a critical step in research and development. This guide offers a comprehensive cross-validation of the DPPH, ABTS, and FRAP assays to aid in this selection process.

Principles of the Assays

The DPPH, ABTS, and FRAP assays are all spectrophotometric methods but operate on different chemical principles. The DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a stable radical, a process that involves both electron and hydrogen atom transfer. In contrast, the FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex, which is solely an electron transfer-based mechanism.[1][2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant capacity of the sample.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance, typically measured at 734 nm, is indicative of the antioxidant activity.[4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is based on the reduction of the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium. The change in absorbance at 593 nm is directly related to the total reducing power of the electron-donating antioxidants in the sample.[3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds can be expressed in various ways, most commonly as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble vitamin E analog.[5] A lower IC50 value indicates a higher antioxidant activity.

Below is a summary of the antioxidant activity of common phenolic compounds as determined by the DPPH, ABTS, and FRAP assays, compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Phenolic CompoundDPPH AssayABTS AssayFRAP Assay
Gallic Acid IC50: ~5 µg/mLTEAC: ~1.0-2.5High reducing power
Quercetin IC50: ~2-10 µg/mLTEAC: ~1.5-4.5High reducing power
Catechin IC50: ~8-20 µg/mLTEAC: ~1.0-2.8Moderate reducing power
Caffeic Acid IC50: ~10-30 µg/mLTEAC: ~1.0-2.0Moderate reducing power
Rutin IC50: ~15-50 µg/mLTEAC: ~1.0-2.2Moderate to low reducing power

Note: The values presented are approximate ranges and can vary depending on the specific experimental protocol, solvent, and pH used. IC50 values are often reported in µg/mL or µM, while FRAP is typically reported as Fe(II) equivalents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.

    • Prepare stock solutions of the phenolic compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well or tube.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or TEAC by comparing the results to a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.

Workflow for Cross-Validation of Antioxidant Assays

The following diagram illustrates a typical workflow for the cross-validation of the DPPH, ABTS, and FRAP assays for phenolic compounds.

CrossValidationWorkflow A Sample Preparation (Phenolic Compound/Extract) B1 DPPH Assay A->B1 B2 ABTS Assay A->B2 B3 FRAP Assay A->B3 C1 Measure Absorbance @ 517 nm B1->C1 C2 Measure Absorbance @ 734 nm B2->C2 C3 Measure Absorbance @ 593 nm B3->C3 D Data Analysis (IC50 / TEAC Calculation) C1->D C2->D C3->D E Comparative Analysis & Cross-Validation D->E

References

Efficacy of N-Formyl-2-aminophenol Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of N-Formyl-2-aminophenol derivatives and related aminophenol compounds. Due to a scarcity of comprehensive studies on a wide range of this compound derivatives, this guide synthesizes available data on closely related structures to provide insights into their potential as antimicrobial agents. The information is intended to support further research and development in this area.

Introduction to this compound Derivatives in Antimicrobial Research

This compound, also known as N-(2-hydroxyphenyl)formamide, and its derivatives are a class of organic compounds that have garnered interest for their potential biological activities. While extensively recognized as precursors in chemical syntheses, their intrinsic antimicrobial properties are an emerging area of study. Structurally, these compounds feature a formyl group attached to the nitrogen of 2-aminophenol. This core structure can be modified with various substituents to modulate their physicochemical properties and, consequently, their biological efficacy. Research into the broader class of aminophenol derivatives has demonstrated that these compounds can exhibit significant antibacterial and antifungal activities, suggesting that this compound derivatives represent a promising scaffold for the development of new antimicrobial agents.

Comparative Antimicrobial Activity

Table 1: Antibacterial Activity of Aminophenol Derivatives (Zone of Inhibition)

Compound/DerivativeBacterial StrainZone of Inhibition (mm)ConcentrationStandard AntibioticZone of Inhibition (mm) of Standard
4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1)Staphylococcus aureus14.181 mg/mLMetronidazole-
4-((4-(dimethylamino)benzylidene)amino)phenol (S-2)Staphylococcus aureus-1 mg/mLMetronidazole-
4-((4-(dimethylamino)benzylidene)amino)phenol (S-2)Micrococcus luteus-1 mg/mLMetronidazole-
4-((3-nitrobenzylidene)amino)phenol (S-3)Bacillus spizizeniiStrong Activity1 mg/mLMetronidazole-
4-((thiophen-2-ylmethylene)amino)phenol (S-4)Bordetella bronchisepticaStrong Activity1 mg/mLMetronidazole-

Note: Specific zone of inhibition values for S-2, S-3, and S-4 were not provided in the source material, but their activity was noted as significant[1].

Table 2: Minimum Inhibitory Concentration (MIC) of Aminophenol Schiff Base Derivatives

Compound/DerivativeMicrobial StrainMIC (mg/mL)Standard AntimicrobialMIC (mg/mL) of Standard
Schiff base of o-aminophenol and salicylaldehydeEscherichia coli0.01221 - 0.15625--
Schiff base of o-aminophenol and salicylaldehydeStaphylococcus aureus0.01221 - 0.15625--
Schiff base of o-aminophenol and salicylaldehydeBacillus subtilis0.01221 - 0.15625--
Schiff base of o-aminophenol and salicylaldehydeCandida albicans0.01221 - 0.15625--
4-aminophenol Schiff bases (General)Various Bacteria1Metronidazole-
4-aminophenol Schiff bases (General)Saccharomyces cerevisiae1Nystatin-

Note: The MIC values for the Schiff bases of o-aminophenol and salicylaldehyde derivatives varied within the indicated range depending on the specific substitutions on the salicylaldehyde ring[2]. The MIC for the 4-aminophenol Schiff bases was established as 1 mg/mL in a separate study[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of antimicrobial activity.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Test compound solution

  • Standard antibiotic solution (positive control)

  • Solvent (negative control)

  • Bacterial/fungal cultures

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile swab, evenly spread the microbial suspension across the surface of a nutrient agar plate to create a lawn.

  • Aseptically punch wells of 6 mm diameter into the agar plate using a sterile cork borer.

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound stock solution

  • Standardized microbial inoculum

  • Micropipette

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.

  • This creates a gradient of decreasing concentrations of the test compound.

  • Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (except for a negative control well containing only broth) with 100 µL of the diluted microbial suspension.

  • Include a positive control well with broth and inoculum but no test compound.

  • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Experimental Workflow and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of the test compounds.

G cluster_0 Preparation cluster_1 Agar Well Diffusion cluster_2 Broth Microdilution (MIC) A Prepare Standardized Microbial Inoculum C Inoculate Agar Plate (Lawn Culture) A->C I Inoculate Wells with Microbial Suspension A->I B Prepare Test Compound and Control Solutions E Add Solutions to Wells B->E H Prepare Serial Dilutions in 96-Well Plate B->H D Create Wells in Agar C->D D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G H->I J Incubate Plate I->J K Determine MIC (Lowest Concentration with No Growth) J->K

Caption: Workflow for Antimicrobial Susceptibility Testing.

Postulated Mechanism of Action for Aminophenol Derivatives

While the exact antimicrobial mechanism of this compound derivatives is not fully elucidated, studies on related aminophenol compounds suggest a potential mode of action involving the induction of oxidative stress.

G A Aminophenol Derivative B Penetration of Bacterial Cell Membrane A->B C Interaction with Intracellular Components B->C D Generation of Reactive Oxygen Species (ROS) C->D F Inhibition of Essential Enzymatic Processes C->F E Oxidative Damage to DNA, Proteins, and Lipids D->E G Disruption of Cellular Functions E->G F->G H Bacterial Cell Death G->H

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 2-aminophenol derivatives. By examining their structure-activity relationships (SAR), we aim to offer insights for the rational design of novel and potent antioxidant agents. The information presented is curated from recent scientific literature and includes quantitative data, detailed experimental protocols, and visual representations of antioxidant mechanisms.

Core Principles of Antioxidant Activity in 2-Aminophenol Derivatives

The antioxidant capacity of 2-aminophenol derivatives is primarily attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring. These functional groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The efficiency of this process is significantly influenced by the position and nature of other substituents on the aromatic ring.

A crucial aspect of the SAR of aminophenols is the relative position of the hydroxyl and amino groups. It has been observed that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active[1][2]. This difference is often attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom[3].

Comparative Antioxidant Activity of 2-Aminophenol Derivatives

The antioxidant activity of 2-aminophenol derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher antioxidant activity.

Below is a summary of the reported antioxidant activities for various 2-aminophenol derivatives and related compounds.

Table 1: DPPH Radical Scavenging Activity of Aminophenol Derivatives and Reference Compounds

CompoundAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
p-Aminophenol (p-AP)DPPH24.1Trolox29.0
N-acetyl-p-aminophenol (APAP)DPPH145
p-Aminophenol Sulfate (p-APS)DPPH24.5
N-acetyl-p-aminophenol Sulfate (APAPS)DPPH> 1,000
2-AminophenolDPPH- (Potent reactivity noted)
3-AminophenolDPPH- (Little reactivity noted)

Data compiled from a study by Sugahara et al. (2022)[4][5][6]. The study notes that p-AP has about 6 times higher radical scavenging activity than APAP. The sulfation of p-AP did not significantly decrease its activity, whereas the sulfation of APAP resulted in a 126-fold reduction in antioxidant capacity[4][5][6]. Another study qualitatively noted the potent DPPH radical reactivity of 2- and 4-aminophenol, with little reactivity from 3-aminophenol[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the commonly used DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized, and the change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (2-aminophenol derivatives)

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the reference antioxidant in the same solvent.

  • Add a fixed volume of the DPPH solution to each well of the microplate or each cuvette.

  • Add a corresponding volume of the test compound or reference standard solution to the DPPH solution.

  • A control sample containing the solvent and the DPPH solution is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and its decolorization upon reaction with an antioxidant is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds (2-aminophenol derivatives)

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the reference antioxidant.

  • Add a small volume of the test compound or reference standard to a fixed volume of the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve.

Visualizing Antioxidant Mechanisms and Experimental Workflow

Antioxidant Mechanism of 2-Aminophenol

The primary antioxidant mechanism of 2-aminophenol derivatives involves the donation of a hydrogen atom from the hydroxyl or amino group to a free radical, resulting in a more stable radical species of the antioxidant.

Antioxidant_Mechanism 2_Aminophenol 2-Aminophenol (Ar(OH)NH2) Aminophenol_Radical 2-Aminophenol Radical (Ar(O•)NH2 / Ar(OH)NH•) 2_Aminophenol->Aminophenol_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• acceptance

Caption: Hydrogen atom donation by 2-aminophenol to neutralize a free radical.

General Experimental Workflow for Antioxidant Assay

The screening of 2-aminophenol derivatives for antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis.

Experimental_Workflow A Preparation of 2-Aminophenol Derivatives B Preparation of Stock Solutions (Test Compounds & Standards) A->B C Serial Dilution B->C E Reaction Incubation (Compounds + Radicals) C->E D Preparation of Radical Solution (DPPH or ABTS) D->E F Spectrophotometric Measurement (Absorbance Reading) E->F G Calculation of % Inhibition F->G H Data Analysis (IC50 Determination) G->H

Caption: A typical workflow for evaluating the antioxidant activity of compounds.

Cellular Metabolism of Aminophenols

In a cellular context, the activity of aminophenols is more complex. They can undergo metabolic transformations, such as conjugation with glutathione (GSH), which is a key endogenous antioxidant. This can be a detoxification pathway, but in some cases, it can lead to the formation of reactive metabolites.

Cellular_Metabolism cluster_cell Hepatocyte / Kidney Cell AP Aminophenol AP_Metabolite Reactive Metabolite (e.g., Quinone-imine) AP->AP_Metabolite Oxidation (e.g., by CYPs) ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH Glutathione (GSH) GSH_Conjugate GSH Conjugate GSH->GSH_Conjugate GST Glutathione S-transferase (GST) GST->GSH_Conjugate AP_Metabolite->Oxidative_Stress Covalent binding to macromolecules AP_Metabolite->GSH_Conjugate Conjugation Detox Detoxification & Excretion GSH_Conjugate->Detox

Caption: Metabolic pathways of aminophenols and their interaction with the glutathione system.

Conclusion and Future Directions

The structure-activity relationship of 2-aminophenol derivatives as antioxidants is a promising area of research for the development of new therapeutic agents. The presence and position of the hydroxyl and amino groups are the primary determinants of their radical scavenging activity. This guide provides a foundational comparison based on available data. Future research should focus on synthesizing and testing a wider range of 2-aminophenol derivatives with diverse substituents to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, elucidating the specific cellular signaling pathways modulated by these compounds will be crucial for understanding their in vivo efficacy and potential therapeutic applications.

References

A Comparative Guide to the Synthetic Routes of N-Formyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of N-Formyl-2-aminophenol, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail common synthetic routes, presenting objective comparisons of their performance based on reported experimental data.

Introduction

This compound, also known as 2'-hydroxyformanilide, is a valuable building block in organic synthesis. The selective N-formylation of 2-aminophenol is a crucial transformation, requiring methods that are efficient, high-yielding, and chemoselective to avoid formylation of the phenolic hydroxyl group. This guide explores four primary synthetic strategies: direct formylation with formic acid, formylation using formic acid in combination with acetic anhydride, formylation with chloral hydrate, and the use of ammonium formate.

Comparison of Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including desired yield, reaction time, availability of reagents, and scalability. The following table summarizes the key quantitative data for each method, providing a clear comparison to aid in methodological selection.

Synthetic Route Reagents Reaction Conditions Reaction Time Yield (%) Key Advantages Potential Disadvantages
1. Formic Acid 2-aminophenol, Formic AcidToluene, Reflux with Dean-Stark trap4 - 9 hoursHigh (typically >90%)Readily available and inexpensive reagents, good chemoselectivity.Relatively long reaction time, requires azeotropic removal of water.
2. Formic Acid (Solvent-Free) 2-aminophenol, Formic Acid60 - 80 °C1 - 10 hoursGood to Excellent (typically 85-95%)Environmentally friendly (no solvent), simple procedure.[1][2]May require precise temperature control.
3. Formic Acid / Acetic Anhydride 2-aminophenol, Formic Acid, Acetic Anhydride-20 °C to room temperature< 15 minutesExcellent (97-100%)Very fast reaction, extremely high yields, works well for aromatic amines.[1]Acetic formic anhydride is moisture sensitive and generated in situ.
4. Chloral Hydrate 2-aminophenol, Chloral HydrateMethanol, Room temperatureOvernight~90%Mild reaction conditions, good yield for hindered amines.[3]Chloral has a pungent odor and requires careful handling.[3]
5. Ammonium Formate 2-aminophenol, Ammonium FormateAcetonitrile, RefluxSeveral hoursGood to ExcellentSelective for N-formylation in the presence of hydroxyl groups.[1]Primarily used for anilines and secondary amines.

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below. These protocols are based on established methods for the N-formylation of aromatic amines and have been adapted for the synthesis of this compound.

Route 1: Formylation with Formic Acid using a Dean-Stark Trap

Principle: This method utilizes formic acid as the formylating agent. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Procedure:

  • To a solution of 2-aminophenol (10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add formic acid (12 mmol).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Solvent-Free Formylation with Formic Acid

Principle: This environmentally friendly method involves the direct reaction of 2-aminophenol with formic acid without a solvent.

Procedure:

  • In a round-bottom flask, mix 2-aminophenol (10 mmol) and formic acid (15 mmol).

  • Heat the mixture at 60-80 °C with stirring.[1][2]

  • Monitor the reaction by TLC.

  • Upon completion (typically 1-10 hours), cool the reaction mixture to room temperature.

  • The solidified product can be triturated with cold water, filtered, and dried to afford pure this compound.

Route 3: Formylation with Formic Acid and Acetic Anhydride

Principle: This highly efficient method generates the potent formylating agent, acetic formic anhydride, in situ from the reaction of formic acid and acetic anhydride.

Procedure:

  • In a flask cooled to -20 °C, add formic acid (excess, e.g., 5 mL).

  • Slowly add acetic anhydride (1.2 equivalents relative to the amine) while maintaining the low temperature.

  • Stir the mixture for 10 minutes to allow for the formation of acetic formic anhydride.

  • Add a solution of 2-aminophenol (10 mmol) in a minimal amount of an inert solvent (e.g., dichloromethane) dropwise to the cold formylating mixture.

  • The reaction is typically complete in less than 15 minutes.[1]

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound in high purity.

Route 4: Formylation with Chloral Hydrate

Principle: This method employs the reaction of an amine with chloral hydrate in an alcoholic solvent at room temperature.

Procedure:

  • Dissolve 2-aminophenol (10 mmol) in methanol (25 mL).

  • In a separate flask, dissolve chloral hydrate (10 mmol) in methanol (25 mL).

  • Mix the two solutions and allow the mixture to stand at room temperature overnight.[3]

  • Evaporate the methanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Synthetic_Route_1 cluster_reactants Reactants cluster_products Products 2-Aminophenol 2-Aminophenol Intermediate Tetrahedral Intermediate 2-Aminophenol->Intermediate + HCOOH Formic_Acid Formic Acid Formic_Acid->Intermediate Product This compound Water H2O Intermediate->Product - H2O (Dean-Stark) Intermediate->Water

Caption: Route 1: Formylation with Formic Acid.

Synthetic_Route_3 cluster_reagents Reagent Generation cluster_reaction Formylation Formic_Acid Formic Acid AFA Acetic Formic Anhydride (in situ) Formic_Acid->AFA Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->AFA Product This compound AFA->Product 2-Aminophenol 2-Aminophenol 2-Aminophenol->Product + AFA Acetic_Acid Acetic Acid

Caption: Route 3: Formylation with Acetic Formic Anhydride.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Mix 2-Aminophenol and Formylating Agent Start->Reactants Reaction_Conditions Apply Reaction Conditions (Heat, Stir, etc.) Reactants->Reaction_Conditions Monitoring Monitor Progress (TLC) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Continue if incomplete Quench Quench Reaction (if needed) Monitoring->Quench Extraction Extraction / Filtration Quench->Extraction Purification Recrystallization / Chromatography Extraction->Purification Characterization Characterize Product (NMR, IR, MS, m.p.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of the optimal route will be dictated by the specific requirements of the synthesis, such as scale, desired purity, and available resources.

  • For high-throughput synthesis and rapid results , the use of formic acid and acetic anhydride is highly recommended due to its short reaction time and excellent yields.[1]

  • For environmentally conscious and simpler procedures , solvent-free formylation with formic acid presents a compelling "green" alternative.[1][2]

  • The classical formic acid method with a Dean-Stark trap remains a reliable and cost-effective option for large-scale production.

  • Formylation with chloral hydrate offers a mild alternative, particularly suitable for substrates that may be sensitive to more acidic or vigorous conditions.[3]

Researchers and drug development professionals are encouraged to consider the comparative data and experimental protocols presented in this guide to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Biological Activity of Metal Complexes of 2-Aminophenol Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile class of Schiff bases derived from the condensation of 2-aminophenol with various aldehydes and ketones, and their subsequent complexation with transition metals, has garnered significant attention in medicinal chemistry. These metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the principles of chelation theory, which can increase their lipophilicity and facilitate penetration through biological membranes.[1] This guide provides a comparative analysis of the antibacterial, antifungal, anticancer, and antioxidant activities of various 2-aminophenol Schiff base metal complexes, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity Data

The biological efficacy of these complexes is influenced by several factors, including the nature of the metal ion, the substituents on the Schiff base ligand, and the overall geometry of the complex. Generally, complexation enhances the biological activity of the Schiff base ligands. For instance, metal chelation is known to enhance the lipophilic nature of the molecules, thereby facilitating their transport across microbial cell membranes.[1] Similarly, the anticancer activity of metal complexes is often higher than the free ligand, which is attributed to improved cellular uptake and permeability.[1]

Antibacterial Activity

The antibacterial potential of these complexes is typically evaluated by measuring the zone of inhibition against various Gram-positive and Gram-negative bacteria. The data below summarizes the activity of several complexes.

Ligand/ComplexSchiff Base Derived FromMetal IonTest OrganismZone of Inhibition (mm)Reference
ANSAPp-anisaldehyde + 2-aminophenol-Xanthomonas sp.-[2]
[Mn(ANSAP)Cl2]p-anisaldehyde + 2-aminophenolMn(II)Xanthomonas sp.21[2]
[Fe(ANSAP)Cl2]p-anisaldehyde + 2-aminophenolFe(II)Xanthomonas sp.15[2]
[Co(ANSAP)Cl2]p-anisaldehyde + 2-aminophenolCo(II)Xanthomonas sp.16[2]
[Ni(ANSAP)Cl2]p-anisaldehyde + 2-aminophenolNi(II)Xanthomonas sp.21[2]
[Cu(ANSAP)Cl2]p-anisaldehyde + 2-aminophenolCu(II)Xanthomonas sp.22[2]
LigandVanillin + 2-aminophenol-Escherichia coliModerate[3]
ComplexVanillin + 2-aminophenolMn(II)Escherichia coliMax. 25[3]
ComplexVanillin + 2-aminophenolCo(II)Escherichia coliMax. 25[3]
ComplexVanillin + 2-aminophenolNi(II)Escherichia coliMax. 25[3]
ComplexVanillin + 2-aminophenolCu(II)Escherichia coliMax. 25[3]
ComplexVanillin + 2-aminophenolZn(II)Escherichia coliMax. 25[3]
Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing antifungal activity, indicating the lowest concentration of a compound that prevents visible growth of a fungus.

Ligand/ComplexSchiff Base Derived FromMetal IonTest OrganismMIC (µg/mL)Reference
Ligandp-amino acetophenone + Salicylaldehyde-Aspergillus niger55[1]
Complexp-amino acetophenone + SalicylaldehydeCu(II)Aspergillus niger30[1]
Complexp-amino acetophenone + SalicylaldehydeCo(II)Aspergillus niger35[1]
Complexp-amino acetophenone + SalicylaldehydeNi(II)Aspergillus niger40[1]
Complexp-amino acetophenone + SalicylaldehydeZn(II)Aspergillus niger40[1]
Ligandp-amino acetophenone + Salicylaldehyde-Candida albicans50[1]
Complexp-amino acetophenone + SalicylaldehydeCu(II)Candida albicans25[1]
Complexp-amino acetophenone + SalicylaldehydeCo(II)Candida albicans30[1]
Complexp-amino acetophenone + SalicylaldehydeNi(II)Candida albicans35[1]
Complexp-amino acetophenone + SalicylaldehydeZn(II)Candida albicans35[1]
Anticancer Activity

The in vitro cytotoxicity of these metal complexes against various cancer cell lines is commonly determined using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Ligand/ComplexSchiff Base Derived FromMetal IonCancer Cell LineIC50 (µM)Reference
Ligand (L)5-chloro-2-N-(2-quinolylmethylene)aminophenol-A549 (Lung)>50
C1LCu(II)A549 (Lung)3.93
C2LZn(II)A549 (Lung)18.26
C3LMn(II)A549 (Lung)33.61
ComplexDi-2-pyridine ketone + isonicotinic acid hydrazideCu(II)HeLa (Cervical)1.47-4.12[4]
ComplexDi-2-pyridine ketone + isonicotinic acid hydrazideCu(II)MCF-7 (Breast)1.47-4.12[4]
Complex4-aminoantipyrine + pyridinecarbaldehydeCu(I)HeLa (Cervical)3.04[5]
Complex4-aminoantipyrine + pyridinecarbaldehydeCu(I)MCF-7 (Breast)4.34[5]
Antioxidant Activity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.

Ligand/ComplexSchiff Base Derived FromMetal IonDPPH Scavenging IC50Reference
LigandBenzo[b]thiophene derivative--[6]
4BNPCBenzo[b]thiophene derivativeCu(II)Lower IC50 than other complexes[6]
LigandImine-phenolate with pendant amine--[7]
Complex 2aImine-phenolate with pendant amineCu(II)Better antioxidant activity[7]
LigandAminothiophene-containing Schiff Base-IC50: 5.71 µg/mL[7]
ComplexAminothiophene-containing Schiff BasePd(II)IC50: 4.21 µg/mL[7]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Synthesis of 2-Aminophenol Schiff Base Metal Complexes

The general workflow for the synthesis and characterization of these complexes is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 2-Aminophenol & Aldehyde/Ketone reflux Condensation Reaction (in Ethanol, Reflux) start->reflux ligand Schiff Base Ligand (Isolate & Purify) reflux->ligand complexation Complexation Reaction (Ligand + Metal Salt, Reflux) ligand->complexation metal_salt Metal Salt (e.g., CuCl2, CoCl2) metal_salt->complexation complex Metal Complex (Filter, Wash, Dry) complexation->complex complex_char Synthesized Metal Complex complex->complex_char ftir FT-IR Spectroscopy complex_char->ftir uv_vis UV-Vis Spectroscopy complex_char->uv_vis nmr NMR Spectroscopy complex_char->nmr mass_spec Mass Spectrometry complex_char->mass_spec elemental Elemental Analysis complex_char->elemental

General workflow for synthesis and characterization.
Antibacterial and Antifungal Agar Well Diffusion Assay

This method is widely used to determine the antimicrobial activity of chemical agents.

  • Media Preparation : Prepare Mueller-Hinton agar for bacteria or Potato Dextrose agar for fungi and sterilize by autoclaving. Pour the sterile media into sterile Petri plates and allow it to solidify.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Seeding : Spread the microbial inoculum evenly over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation : Create wells (typically 6 mm in diameter) in the seeded agar plates using a sterile cork borer.

  • Compound Application : Add a specific volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO at a known concentration) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.

  • Data Collection : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

G prep Prepare & Pour Agar Plates inoculate Inoculate Plates with Microbial Culture prep->inoculate wells Create Wells in Agar inoculate->wells add_compounds Add Test Complexes, Positive & Negative Controls wells->add_compounds incubate Incubate Plates (24-72h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Workflow for the Agar Well Diffusion Assay.
Anticancer MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the metal complexes. Include wells with untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (e.g., 200 µL), to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined from a dose-response curve.

Mechanism of Action

While the precise mechanisms are still under investigation, several pathways have been proposed for the biological activities of these metal complexes. The enhanced antimicrobial activity is often linked to Tweedy's chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate the lipid layer of the microorganism's cell membrane more easily. Once inside, the metal ion can disrupt cellular processes by binding to enzymes or DNA.

The anticancer activity of some metal complexes is thought to involve the production of reactive oxygen species (ROS) or direct interaction with DNA base pairs, leading to DNA damage and cell cycle arrest.[8] For example, some copper complexes have been shown to induce apoptosis in cancer cells by triggering mitochondrial pathways.

G cluster_cell Cancer Cell cluster_targets Intracellular Targets complex Metal Complex uptake Cellular Uptake complex->uptake ros ↑ Reactive Oxygen Species (ROS) uptake->ros dna DNA Intercalation/ Binding uptake->dna mito Mitochondrial Dysfunction uptake->mito apoptosis Apoptosis (Programmed Cell Death) ros->apoptosis dna->apoptosis mito->apoptosis

Proposed anticancer mechanism of action.

References

Safety Operating Guide

Proper Disposal of N-Formyl-2-aminophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for N-Formyl-2-aminophenol (CAS No. 2843-27-8), a compound used in various research and development applications. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Overview

This compound should be handled as a hazardous chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), precautionary statements for similar compounds advise to "Dispose of contents/container to an approved waste disposal plant"[1]. All waste material must be disposed of in accordance with national and local regulations. It is crucial to avoid mixing this compound waste with other waste streams and to handle uncleaned containers as if they still contain the pure product.

Procedural Step-by-Step Guidance for Disposal

Researchers must adhere to the following step-by-step procedures for the safe disposal of this compound:

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

  • Containerization:

    • Use a designated, properly labeled, and sealed waste container for all this compound waste.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide a complete and accurate description of the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Collect spilled material using an inert absorbent and place it in a sealed container for disposal.

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2].

    • Do not let the chemical enter drains, as discharge into the environment must be avoided[2].

Summary of Key Disposal Information

For quick reference, the following table summarizes the essential information for the proper disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral laboratory safety protocols
Primary Disposal Method Incineration at an approved waste disposal plant[1]
Container Type Labeled, sealed, and compatible chemical waste containerInstitutional EHS guidelines
Mixing Prohibitions Do not mix with other waste streams
Regulatory Compliance Adherence to local, regional, and national regulations is mandatory[2]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were cited in the provided search results, the general principle of chemical waste management applies. The procedures outlined above are derived from standard laboratory safety practices and regulatory requirements for handling hazardous chemicals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed of is_waste Is the material considered waste? start->is_waste is_contaminated Is it a contaminated material (e.g., PPE, glassware)? is_waste->is_contaminated Yes end End: Proper Disposal is_waste->end No (e.g., for reuse) collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Pure substance) label_container Label container with 'Hazardous Waste' and chemical name collect_waste->label_container store_waste Store in a designated secure area label_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling N-Formyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for N-Formyl-2-aminophenol (CAS 2843-27-8), also known as N-(2-hydroxyphenyl)formamide. While a comprehensive safety profile for this compound is not fully established, data from available safety data sheets (SDS) and information on the closely related compound 2-aminophenol provide a strong basis for safe operational and disposal planning.

Hazard Identification and Classification

This compound is a solid substance that should be considered hazardous until more comprehensive toxicological data is available.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Information for N-(2-hydroxyphenyl)formamide: [2]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Due to its relationship with 2-aminophenol, it is prudent to also be aware of the hazards associated with the parent compound, which include being harmful if swallowed or inhaled and being suspected of causing genetic defects.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure when handling this compound. The following PPE is mandatory:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles are required.[4] A face shield (minimum 8 inches) should be used when there is a risk of splashing.
Hand Protection Chemically impermeable gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.
Skin and Body Protection A lab coat or other suitable protective clothing must be worn to prevent skin contact.[5] In cases of potential significant exposure, coveralls are recommended. Safety showers should be readily accessible.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[3] If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[7]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.[6]

    • Confirm that all required PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) before starting any new procedure.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools to prevent ignition sources.[5]

    • Weigh and transfer the chemical carefully to avoid spills.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Clean the work area and decontaminate any equipment used.

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

EmergencyFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill Evacuate personnel to a safe area. Wear appropriate PPE.[5] Moisten the spilled solid with a suitable solvent to prevent dust formation and carefully sweep or vacuum it into a labeled, sealed container for disposal.
Major Spill Evacuate the area and prevent entry. Contact emergency services.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated PPE (gloves, etc.), in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of contents and the container in accordance with all local, regional, and national regulations.[3]

    • Do not allow the chemical to enter drains or waterways.[5]

    • Use a licensed professional waste disposal service to manage the disposal of this material.

Visualized Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created using the DOT language.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Wash Hands and Exposed Skin handle3->post1 post2 Clean and Decontaminate Work Area post1->post2 post3 Store in a Sealed Container post2->post3

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin1 Remove Contaminated Clothing start->skin1 eye1 Flush with Water for 15 mins start->eye1 inhale1 Move to Fresh Air start->inhale1 skin2 Wash with Soap and Water skin1->skin2 end Seek Immediate Medical Attention skin2->end eye1->end inhale2 Provide Oxygen or Artificial Respiration if Needed inhale1->inhale2 inhale2->end

Caption: Emergency response procedures for exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.